DC_517
Description
Properties
IUPAC Name |
1-[1,3-di(carbazol-9-yl)propan-2-yloxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N3O2/c1-23(2)34-19-24(37)22-38-25(20-35-30-15-7-3-11-26(30)27-12-4-8-16-31(27)35)21-36-32-17-9-5-13-28(32)29-14-6-10-18-33(29)36/h3-18,23-25,34,37H,19-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTONWSCODZCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN4C5=CC=CC=C5C6=CC=CC=C64)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of DC_517: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC_517 is a potent and specific non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns following DNA replication. Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and promoting oncogenesis. As a DNMT1 inhibitor, this compound represents a promising therapeutic agent for reversing these epigenetic alterations and reactivating silenced genes, thereby inducing anti-tumor effects such as cell cycle arrest and apoptosis. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its effects on cancer cell lines.
| Parameter | Value | Reference |
| IC50 (DNMT1) | 1.7 µM | [1] |
| Kd (DNMT1) | 0.91 µM | [1] |
| Caption: In vitro inhibitory activity of this compound against DNMT1. |
| Cell Line | Cancer Type | Treatment Duration | Effect | Concentration Range | Reference |
| HCT116 | Human Colon Cancer | 24, 48, 72 h | Inhibition of proliferation | 1.25, 2.5, 5, 10 µM | [1] |
| Capan-1 | Human Pancreatic Adenocarcinoma | 24, 48, 72 h | Inhibition of proliferation | Not specified | [1] |
| HCT116 | Human Colon Cancer | Not specified | Induction of apoptosis | 0, 0.75, 1.5, 3 µM | [1] |
| Caption: Cellular effects of this compound on cancer cell lines. |
Mechanism of Action
This compound functions as a direct inhibitor of DNMT1. Unlike nucleoside analogs that require incorporation into DNA to trap the enzyme, this compound is a non-nucleoside inhibitor that likely binds to the catalytic domain of DNMT1, preventing it from methylating newly synthesized DNA strands. This direct inhibition leads to passive demethylation of the genome during successive rounds of cell division. The primary consequence of this widespread demethylation is the re-expression of genes previously silenced by promoter hypermethylation.
Signaling Pathways
The inhibition of DNMT1 by this compound triggers several downstream signaling pathways that contribute to its anti-cancer activity.
Caption: Proposed mechanism of action of this compound leading to the reactivation of tumor suppressor genes.
A key consequence of DNMT1 inhibition is the reactivation of tumor suppressor genes. While specific genes reactivated by this compound have not been fully elucidated, the re-expression of genes like p16, p21, APC, and PTEN is a common outcome of DNMT inhibitor activity[2]. This leads to two major cellular outcomes: apoptosis and cell cycle arrest.
Caption: Generalized apoptosis pathway induced by DNMT1 inhibition.
The induction of apoptosis is a critical anti-cancer mechanism of DNMT1 inhibitors. Reactivation of tumor suppressors like p53 can trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death[3][4].
Caption: Generalized cell cycle arrest pathway induced by DNMT1 inhibition.
In addition to apoptosis, the reactivation of cyclin-dependent kinase inhibitors (CKIs) such as p21 (CDKN1A) can lead to cell cycle arrest. p21 binds to and inhibits the activity of cyclin-CDK complexes, particularly CDK2/Cyclin E, which are essential for the G1/S phase transition. This inhibition prevents the cell from entering the S phase, thereby halting proliferation[5][6].
Another reported mechanism for DNMT inhibitors is the induction of the interferon (IFN) signaling pathway. Demethylation can lead to the re-expression of STAT1, STAT2, and STAT3, sensitizing cancer cells to the anti-proliferative effects of interferons[7].
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays relevant to the study of this compound.
DNMT1 Inhibition Assay (In Vitro)
This protocol is based on a radioactive methylation assay to quantify the inhibitory effect of a compound on DNMT1 activity.
Materials:
-
Purified recombinant human DNMT1
-
[3H]-S-adenosyl-L-methionine ([3H] SAM)
-
Poly(dI-dC)·poly(dI-dC) DNA substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT, 5% glycerol)
-
This compound or other test compounds
-
MultiScreen HTS filter plates
-
Liquid scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, combine the DNMT1 enzyme, the DNA substrate, and the test compound at various concentrations.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding [3H] SAM.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
Transfer the reaction mixture to a MultiScreen HTS filter plate.
-
Wash the plate three times with distilled water using a vacuum manifold to remove unincorporated [3H] SAM.
-
Add liquid scintillation cocktail to each well.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis[1].
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell viability as an indicator of cell proliferation.
Materials:
-
HCT116 or other cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of approximately 1 x 104 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently agitate the plate to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells[1][8].
In Vivo Pharmacokinetic Study
This protocol provides a general framework for assessing the pharmacokinetic properties of a compound in a rodent model.
Materials:
-
SPF-grade Sprague-Dawley (SD) rats or other suitable animal models
-
This compound or a related compound
-
Appropriate vehicle for administration (e.g., a solution of DMSO, PEG300, Tween-80, and saline)
-
Equipment for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for drug concentration analysis
Procedure:
-
Acclimate the animals to the housing conditions.
-
Divide the animals into groups for IV and PO administration.
-
Administer a single dose of the compound via the appropriate route.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, and oral bioavailability) using appropriate software[1][9].
Caption: A general experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a specific, non-nucleoside inhibitor of DNMT1 that exerts its anti-cancer effects through the reversal of epigenetic gene silencing. By inhibiting DNMT1, this compound leads to DNA hypomethylation and the re-expression of tumor suppressor genes. This, in turn, activates downstream pathways leading to apoptosis and cell cycle arrest in cancer cells. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a comprehensive technical foundation for researchers and drug development professionals working with this compound and other DNMT1 inhibitors. Further research is warranted to elucidate the specific gene targets of this compound and to fully characterize its therapeutic potential in various cancer models.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Genistein inhibits DNA methylation and increases expression of tumor suppressor genes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. Decitabine, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of DNA methyltransferase stimulates the expression of signal transducer and activator of transcription 1, 2, and 3 genes in colon tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
In-depth Technical Guide: DC_517 and the Re-expression of Tumor Suppressor Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC_517 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in the maintenance of DNA methylation patterns. Aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes (TSGs) is a hallmark of many cancers, leading to their transcriptional silencing and contributing to tumorigenesis. This compound acts by inducing DNA hypomethylation, which can lead to the re-expression of these silenced TSGs, thereby restoring their tumor-suppressing functions. This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, effects on cancer cells, and the signaling pathways it modulates, with a focus on its role in the re-expression of tumor suppressor genes.
Introduction to this compound
This compound is a small molecule belonging to the DC_05 series of compounds, designed as non-nucleoside inhibitors of DNMT1. Unlike nucleoside analogs such as 5-azacytidine (B1684299) and decitabine, which are incorporated into DNA and form covalent adducts with DNMTs, non-nucleoside inhibitors like this compound are believed to bind directly to the enzyme, inhibiting its catalytic activity through a non-covalent mechanism. This can potentially lead to a more targeted and less toxic epigenetic therapy.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters of this compound's inhibitory activity against DNMT1 and its effects on cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| DNMT1 IC50 | 1.7 µM | In vitro enzyme assay | [1] |
| DNMT1 Kd | 0.91 µM | In vitro binding assay | [1] |
| Cell Proliferation Inhibition | Dose-dependent | HCT116 (colon cancer), Capan-1 (pancreatic cancer) | [1] |
| Apoptosis Induction | Dose-dependent | HCT116 (colon cancer) | [1] |
Mechanism of Action: Re-expression of Tumor Suppressor Genes
The primary anti-cancer mechanism of this compound is attributed to its inhibition of DNMT1, which leads to the passive demethylation of the genome during DNA replication. This hypomethylation is particularly significant in the promoter regions of TSGs that are aberrantly silenced by hypermethylation in cancer cells. The removal of these repressive methylation marks allows for the binding of transcription factors and the re-initiation of gene expression.
While specific data on the re-expression of particular tumor suppressor genes by this compound is limited in the public domain, the general mechanism of DNMT1 inhibitors suggests that genes commonly silenced by methylation in colorectal and pancreatic cancers are potential targets. These include, but are not limited to, genes involved in cell cycle regulation (e.g., p16INK4a, p21WAF1/CIP1), DNA repair (e.g., hMLH1), and apoptosis.
Signaling Pathways Modulated by this compound
The re-expression of tumor suppressor genes by this compound can impact multiple signaling pathways critical for cancer cell survival and proliferation. Based on the known functions of re-activated tumor suppressors and the observed effects of DNMT1 inhibition, the following pathways are likely to be modulated by this compound.
Cell Cycle Regulation Pathway
The re-expression of cell cycle inhibitors such as p16 and p21 can lead to the arrest of the cell cycle at the G1/S or G2/M checkpoints. This prevents the proliferation of cancer cells.
Caption: this compound-induced re-expression of p16/p21 leads to G1/S cell cycle arrest.
Apoptosis Pathway
This compound has been observed to induce apoptosis in HCT116 cells. This can be mediated by the re-expression of pro-apoptotic genes that are silenced in cancer. The intrinsic apoptosis pathway is a likely candidate, involving the release of cytochrome c from the mitochondria and the activation of caspases.
Caption: this compound triggers the intrinsic apoptosis pathway via TSG re-expression.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published. However, based on standard methodologies for studying DNMT inhibitors, the following protocols can be adapted.
Cell Culture and Treatment
-
Cell Lines: HCT116 (human colon carcinoma) and Capan-1 (human pancreatic adenocarcinoma) are suitable for studying the effects of this compound.
-
Culture Conditions: Cells should be maintained in the recommended medium (e.g., McCoy's 5A for HCT116, IMDM for Capan-1) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound should be dissolved in DMSO to prepare a stock solution. Cells should be treated with various concentrations of this compound (e.g., 0.75 µM to 10 µM) for desired time points (e.g., 24, 48, 72 hours). A DMSO-treated control group should always be included.
Methylation Analysis: Methylation-Specific PCR (MSP)
MSP is a technique to assess the methylation status of specific CpG sites in a promoter region.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from this compound-treated and control cells using a commercial kit.
-
Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Perform two separate PCR reactions for each sample using primers specific for either the methylated or the unmethylated sequence of the target gene's promoter.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The presence of a band in the "methylated" reaction indicates methylation, while a band in the "unmethylated" reaction indicates a lack of methylation.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of re-activated tumor suppressor genes.
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using SYBR Green or a probe-based assay with primers specific for the target tumor suppressor gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protein Analysis: Western Blotting
Western blotting is used to detect the protein products of the re-expressed tumor suppressor genes.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., p21, cleaved caspase-3). Follow this with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effects of this compound on tumor suppressor gene re-expression and its downstream consequences.
Caption: Workflow for characterizing this compound's effects on cancer cells.
Conclusion and Future Directions
This compound represents a promising non-nucleoside DNMT1 inhibitor with the potential for epigenetic cancer therapy. Its ability to induce the re-expression of silenced tumor suppressor genes provides a strong rationale for its further development. However, more detailed studies are required to identify the specific cohort of genes re-activated by this compound in different cancer types and to fully elucidate the downstream signaling pathways that are impacted. Future research should focus on comprehensive genome-wide methylation and expression profiling to uncover the full spectrum of this compound's activity. Additionally, in vivo studies are necessary to evaluate its efficacy and safety in preclinical models. This will provide a more complete picture of its therapeutic potential and guide its translation into clinical applications.
References
The Early Discovery and Synthesis of DC_517: A Non-Nucleoside DNMT1 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
DC_517 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in the maintenance of DNA methylation patterns and a critical target in epigenetic cancer therapy. This document provides a comprehensive overview of the early discovery, synthesis, and biological characterization of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visualization of its mechanism of action.
Introduction
DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression. The aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a hallmark of many cancers, leading to their silencing and contributing to tumorigenesis. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining these methylation patterns during DNA replication. Consequently, the inhibition of DNMT1 has emerged as a promising therapeutic strategy for the reactivation of silenced tumor suppressor genes and the treatment of various malignancies.
This compound has been identified as a non-nucleoside inhibitor of DNMT1, offering an alternative to nucleoside analogs that are often associated with toxicity and instability. This guide details the foundational knowledge surrounding this compound, from its chemical synthesis to its biological effects on cancer cells.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and binding affinity.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 1.7 µM | DNMT1 | Enzymatic Inhibition Assay | [1] |
| Kd | 0.91 µM | DNMT1 | Binding Assay | [1] |
Table 1: In Vitro Activity of this compound
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| HCT116 | Colon Carcinoma | Data not explicitly quantified in initial searches | Cell Proliferation Assay |
| Capan-1 | Pancreatic Adenocarcinoma | Data not explicitly quantified in initial searches | Cell Proliferation Assay |
Table 2: Anti-proliferative Activity of this compound
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the synthesis and biological evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from 3-fluoro-9H-carbazole. The following is a plausible synthetic route based on general procedures for the synthesis of similar carbazole (B46965) derivatives.
Step 1: Synthesis of 3-Fluoro-9H-carbazole
-
Materials: 2-Amino-5-fluorobiphenyl, Palladium(II) acetate (B1210297), Triphenylphosphine, Sodium carbonate, Toluene.
-
Procedure:
-
To a solution of 2-Amino-5-fluorobiphenyl in toluene, add Palladium(II) acetate, triphenylphosphine, and sodium carbonate.
-
Reflux the mixture for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 3-fluoro-9H-carbazole.
-
Step 2: N-Alkylation of 3-Fluoro-9H-carbazole
-
Materials: 3-Fluoro-9H-carbazole, Epichlorohydrin (B41342), Sodium hydride, N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3-fluoro-9H-carbazole in anhydrous DMF, add sodium hydride portion-wise at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add epichlorohydrin dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to give the N-alkylated intermediate.
-
Step 3: Ring-opening of the epoxide
-
Materials: N-alkylated intermediate, Amine of choice, Ethanol.
-
Procedure:
-
Dissolve the N-alkylated intermediate in ethanol.
-
Add the desired amine to the solution.
-
Reflux the mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound, this compound.
-
DNMT1 Inhibition Assay
This protocol is adapted from a general DNMT1 inhibitor screening assay.
-
Materials: Recombinant human DNMT1, S-adenosyl-L-methionine (SAM), poly(dI-dC), 5-methylcytosine (B146107) specific antibody, secondary antibody conjugated to a reporter enzyme (e.g., HRP), substrate for the reporter enzyme, assay buffer.
-
Procedure:
-
Coat a 96-well plate with poly(dI-dC) substrate and incubate overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Add a reaction mixture containing assay buffer, SAM, and varying concentrations of this compound to each well.
-
Initiate the methylation reaction by adding recombinant DNMT1 to each well.
-
Incubate the plate at 37°C for 2 hours.
-
Wash the plate to remove unreacted components.
-
Add a primary antibody specific for 5-methylcytosine and incubate for 1 hour at room temperature.
-
Wash the plate and add the secondary antibody conjugated to a reporter enzyme. Incubate for 1 hour.
-
Wash the plate and add the substrate for the reporter enzyme.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
-
Materials: Cancer cell lines (e.g., HCT116, Capan-1), cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate the cells for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic pathway for this compound.
DNMT1 Inhibition Assay Workflow
Caption: Workflow for the DNMT1 enzymatic inhibition assay.
Signaling Pathway of DNMT1 Inhibition by this compound
References
The Impact of DC_517 on Cancer Cell Signaling Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC_517 is a non-nucleoside, small molecule inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns following DNA replication.[1] In the context of oncology, the aberrant hypermethylation of promoter regions of tumor suppressor genes is a well-established epigenetic mechanism that contributes to tumorigenesis by silencing their expression. By inhibiting DNMT1, this compound has the potential to reverse this hypermethylation, leading to the re-expression of these critical genes and subsequent anti-cancer effects. This technical guide provides an in-depth analysis of the known and putative impacts of this compound on crucial cancer cell signaling pathways, supported by available preclinical data and detailed experimental methodologies.
Core Mechanism of Action
The primary mechanism of action of this compound is the inhibition of DNMT1 enzymatic activity. This leads to a global or gene-specific reduction in DNA methylation, particularly at hypermethylated CpG islands in the promoter regions of tumor suppressor genes. The restoration of the expression of these genes can, in turn, trigger various anti-tumor responses, including cell cycle arrest, apoptosis, and the inhibition of inflammatory signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its effects.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 1.7 µM | DNMT1 | [2] |
| Kd | 0.91 µM | DNMT1 | [2] |
Table 1: Biochemical Activity of this compound
| Cell Type | Treatment | Effect | Fold Change | Reference |
| Human primary CD34+ cells | 1 µM this compound | Increase in p21 mRNA | ~2-fold | [3] |
| Human primary CD34+ cells | 1 µM this compound | Increase in p21 protein | Confirmed by Western blot | [3] |
| Hepatic BRL-3A cells | NaAsO2 + this compound | Upregulation of SOCS1 protein | Confirmed by Western blot | |
| Hepatic BRL-3A cells | NaAsO2 + this compound | Downregulation of TLR4, MyD88, p-IκBα/IκBα, and p-p65/p65 | Confirmed by Western blot |
Table 2: Cellular Effects of this compound
Impact on Key Signaling Pathways
Cell Cycle Regulation
Direct evidence demonstrates that this compound impacts cell cycle progression. In human primary CD34+ cells, treatment with 1 µM this compound led to an approximately 2-fold increase in the mRNA expression of the cyclin-dependent kinase inhibitor p21. This was accompanied by a corresponding increase in p21 protein levels. The upregulation of p21 is a critical event in cell cycle arrest, and consistently, cells treated with this compound exhibited an increase in the proportion of cells in the G0/G1 phase of the cell cycle.
Figure 1: this compound induces G0/G1 cell cycle arrest via p21 upregulation.
TLR4/MyD88/NF-κB Inflammatory Pathway
In a study on hepatic BRL-3A cells, this compound was shown to counteract the pro-apoptotic and pro-inflammatory effects of sodium arsenite (NaAsO2). This was achieved through the upregulation of Suppressor of Cytokine Signaling 1 (SOCS1) and the subsequent downregulation of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor kappa B (NF-κB) signaling pathway. SOCS1 is a known negative regulator of cytokine signaling, and its re-expression through demethylation can dampen inflammatory responses that often contribute to cancer progression.
Figure 2: this compound upregulates SOCS1 to inhibit the TLR4/MyD88/NF-κB pathway.
Putative Impact on PI3K/Akt and MAPK Pathways
While direct evidence for the effect of this compound on the PI3K/Akt and MAPK signaling pathways is currently lacking, the known mechanism of DNMT1 inhibitors allows for informed postulation. Many key negative regulators of these pathways, such as the tumor suppressor PTEN (a negative regulator of the PI3K/Akt pathway), are frequently silenced by promoter hypermethylation in cancer. By inhibiting DNMT1, this compound is expected to restore the expression of such tumor suppressors, leading to the downregulation of these pro-survival and proliferative pathways.
Figure 3: Putative mechanism of this compound on the PI3K/Akt pathway via PTEN re-expression.
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human primary CD34+ cells, Hepatic BRL-3A cells.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound (e.g., from MedChemExpress, cat. no. HY-12747) is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 1 µM). Control cells are treated with an equivalent concentration of DMSO.
Western Blot Analysis
This protocol is for the detection of protein expression levels following this compound treatment.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p21, SOCS1, TLR4, MyD88, p-IκBα, IκBα, p-p65, p65, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 4: A generalized workflow for Western blot analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Following treatment with this compound, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide or 7-AAD) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Conclusion
This compound is a DNMT1 inhibitor with demonstrated anti-proliferative and anti-inflammatory effects in preclinical models. Its ability to induce cell cycle arrest through the upregulation of p21 and to modulate inflammatory signaling via the SOCS1/TLR4/NF-κB axis provides a solid foundation for its therapeutic potential. While its effects on other key cancer signaling pathways such as PI3K/Akt and MAPK are currently inferred from its mechanism of action, further research specifically investigating the impact of this compound on these pathways is warranted to fully elucidate its anti-cancer properties and to guide its clinical development. The experimental protocols provided herein offer a framework for such future investigations.
References
- 1. DNA Methyltransferases in Cancer: Biology, Paradox, Aberrations, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dbaitalia.it [dbaitalia.it]
- 3. DNMT1 regulates human erythropoiesis by modulating cell cycle and endoplasmic reticulum stress in a stage-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DC_517 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC_517 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns during cell division.[1] Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and promoting oncogenesis. By inhibiting DNMT1, this compound can induce re-expression of these silenced genes, leading to the inhibition of cancer cell proliferation and induction of apoptosis. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of this compound in cancer cell lines.
Mechanism of Action
This compound inhibits the catalytic activity of DNMT1, leading to a passive demethylation of the genome during successive rounds of DNA replication. This hypomethylation can reactivate tumor suppressor genes, which in turn can trigger downstream cellular responses including cell cycle arrest and apoptosis. The p53 tumor suppressor pathway is often implicated in the apoptotic response to DNMT inhibitors.
Data Presentation
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Target | Assay | IC50 / Kd |
| DNMT1 | Enzymatic Assay | 1.7 µM (IC50) |
| DNMT1 | Binding Assay | 0.91 µM (Kd) |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay | Treatment Conditions | Observed Effect | Quantitative Data |
| HCT116 (Colon Cancer) | Proliferation Assay | 1.25, 2.5, 5, and 10 µM for 24, 48, and 72 h | Potent inhibition of proliferation | Specific IC50 not available in public sources. |
| Capan-1 (Pancreatic Cancer) | Proliferation Assay | 1.25, 2.5, 5, and 10 µM for 24, 48, and 72 h | Potent inhibition of proliferation | Specific IC50 not available in public sources. |
| HCT116 (Colon Cancer) | Apoptosis Assay | 0.75, 1.5, and 3 µM | Dose-dependent induction of apoptosis | Specific percentages of apoptotic cells not available in public sources. |
| HCT116 (Colon Cancer) | Cell Cycle Analysis | Data not available | Expected to cause cell cycle arrest (G1 or G2/M) | Data not available |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of HCT116 and Capan-1 cells.
Materials:
-
HCT116 or Capan-1 cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HCT116 or Capan-1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in HCT116 cells treated with this compound using flow cytometry.
Materials:
-
HCT116 cells
-
Complete medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with this compound at the desired concentrations (e.g., 0, 0.75, 1.5, 3 µM) for 48 hours.
-
Harvest the cells by trypsinization and collect the culture medium to include any floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
3. Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution of HCT116 cells.
Materials:
-
HCT116 cells
-
Complete medium
-
This compound (stock solution in DMSO)
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
References
Application Notes and Protocols for Measuring DNMT1 Inhibition by DC_517
Audience: Researchers, scientists, and drug development professionals.
Introduction: DNA methylation is a critical epigenetic modification that plays a vital role in regulating gene expression, genomic stability, and cell differentiation.[1][2] This process is catalyzed by DNA methyltransferases (DNMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of cytosine.[3] DNA Methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining existing DNA methylation patterns following DNA replication, making it a crucial target in various diseases, particularly cancer, where aberrant hypermethylation can silence tumor suppressor genes.[1][4][5]
DC_517 is a non-nucleoside small molecule identified as a potent and selective inhibitor of DNMT1.[6][7][8] Unlike nucleoside analogs that require incorporation into DNA, non-nucleoside inhibitors like this compound directly interact with the enzyme, offering a different modality for therapeutic intervention.[7][9] These application notes provide detailed protocols for researchers to quantitatively assess the inhibitory effects of this compound on DNMT1, both in biochemical and cellular contexts.
Quantitative Data Summary for this compound
The following table summarizes the reported biochemical potency of this compound against human DNMT1.
| Parameter | Value | Reference |
| IC50 | 1.7 µM | [6][8][10] |
| Kd | 0.91 µM | [6][8][10] |
Mechanism of DNMT1 Inhibition by this compound
DNMT1 maintains the methylation landscape by recognizing hemi-methylated CpG sites on newly synthesized DNA strands.[4] The enzyme flips the target cytosine out of the DNA helix and into its catalytic pocket, where it facilitates the transfer of a methyl group from the cofactor SAM.[5][8] As a non-nucleoside inhibitor, this compound is believed to directly interfere with this process, likely by binding to the enzyme and preventing catalysis.[7][9]
Experimental Protocols
This section details key biochemical and cellular assays to measure the inhibitory activity of this compound.
Protocol 1: In Vitro DNMT1 Inhibitor Screening Assay (ELISA-based)
This protocol describes a non-radioactive, ELISA-based method to determine the IC50 value of this compound by measuring its effect on the activity of purified recombinant DNMT1 enzyme. Commercially available kits from suppliers like EpigenTek or Abcam can be used for this purpose.[11][12][13]
Principle: A cytosine-rich DNA substrate is immobilized on microplate wells. Recombinant DNMT1, in the presence of the methyl donor SAM, methylates the DNA. The extent of methylation is quantified using a specific antibody for 5-methylcytosine (B146107) (5-mC), followed by a colorimetric or fluorometric readout. The signal intensity is inversely proportional to the DNMT1 inhibition by this compound.[11][14]
Methodology:
-
Preparation: Prepare serial dilutions of this compound in the DNMT assay buffer. A typical concentration range might be 0.01 µM to 100 µM.
-
Reaction Setup: To the DNA-coated wells, add the assay buffer, diluted SAM, purified DNMT1 enzyme, and the this compound dilutions.[12] Include "no inhibitor" controls (for 100% activity) and "no enzyme" blank controls.
-
Enzymatic Reaction: Cover the plate and incubate at 37°C for 60-90 minutes to allow the methylation reaction to proceed.[12]
-
Antibody Incubation: Wash the wells with the provided wash buffer. Add the diluted capture antibody (anti-5-mC) to each well and incubate at room temperature for 60 minutes.[12]
-
Secondary Antibody: Aspirate and wash the wells again. Add the diluted detection antibody (e.g., HRP-conjugated secondary antibody) and incubate at room temperature for 30 minutes.[12]
-
Signal Development: After a final wash, add the developing solution and incubate in the dark until color develops (typically 2-10 minutes). Add the stop solution.[12]
-
Data Acquisition: Read the absorbance on a microplate reader at 450 nm.
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of DNMT1 inhibition for each this compound concentration using the formula: % Inhibition = [1 - (OD_inhibitor / OD_no_inhibitor)] * 100%
-
Plot the % Inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Global DNA Methylation Assay
This protocol measures the ability of this compound to reduce total genomic 5-mC levels in a cellular context, confirming its activity in a biological system.
Principle: Cancer cells (e.g., HCT116 colon cancer cells) are treated with this compound. Genomic DNA is then extracted and the percentage of 5-mC relative to total cytosine is quantified using an ELISA-based method. This provides a measure of the compound's global demethylating activity.
References
- 1. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are DNA methyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Modeling of Inhibitors of Human DNA Methyltransferase with a Crystal Structure: Discovery of a Novel DNMT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit | EpigenTek [epigentek.com]
- 12. abcam.com [abcam.com]
- 13. DNMT1 Inhibitor Screening Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 14. EpiQuik DNMT Activity/Inhibition Assay Ultra Kit (Colorimetric) | EpigenTek [epigentek.com]
Application Notes and Protocols: DC_517 Treatment for HCT116 and Capan-1 Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DC_517 is a non-nucleoside small molecule inhibitor of DNA methyltransferase 1 (DNMT1)[1]. DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division. In many cancers, aberrant hypermethylation of promoter regions of tumor suppressor genes (TSGs) leads to their silencing and contributes to tumorigenesis. By inhibiting DNMT1, this compound can lead to passive demethylation of DNA, restoration of TSG expression, and subsequent anti-cancer effects such as induction of apoptosis and cell cycle arrest[1]. These application notes provide detailed protocols for studying the effects of this compound on the human colorectal carcinoma cell line HCT116 and the human pancreatic adenocarcinoma cell line Capan-1.
Note: Specific quantitative data for this compound is not currently available in the public domain. The data presented in the tables below are representative examples based on studies of other DNMT1 inhibitors in the respective cancer types and should be used for illustrative purposes. Researchers are encouraged to generate their own data for this compound.
Mechanism of Action
This compound, as a DNMT1 inhibitor, is hypothesized to exert its anti-cancer effects by reversing the hypermethylation of tumor suppressor genes.
-
In HCT116 (Colorectal Cancer): DNMT1 is known to be involved in the silencing of Wnt signaling pathway inhibitors, such as Secreted Frizzled-Related Protein 1 (SFRP1)[1]. Inhibition of DNMT1 by this compound is expected to lead to the re-expression of SFRP1, which in turn would antagonize Wnt signaling, a critical pathway for colorectal cancer proliferation.
-
In Capan-1 (Pancreatic Cancer): In pancreatic cancer, DNMT1 inhibition has been shown to reduce the population of cancer stem cells. This is partly achieved through the demethylation and re-expression of microRNA clusters like miR-17-92, which can regulate stemness properties[2][3]. Furthermore, DNMT1 is implicated in the regulation of the CBX7/ERK signaling pathway, which is involved in pancreatic cancer progression.
Data Presentation
Table 1: Representative Data of the Effect of DNMT1 Inhibition on HCT116 Cell Viability (MTT Assay)
| Treatment Concentration (µM) | Incubation Time (hours) | % Cell Viability (relative to control) |
| 0 (Vehicle) | 48 | 100 |
| 1 | 48 | 85 |
| 5 | 48 | 62 |
| 10 | 48 | 41 |
| 25 | 48 | 23 |
Table 2: Representative Data of the Effect of DNMT1 Inhibition on HCT116 Cell Cycle Distribution (Flow Cytometry)
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle) | 45 | 35 | 20 |
| 10 | 65 | 20 | 15 |
Table 3: Representative Data of the Effect of DNMT1 Inhibition on Capan-1 Cell Apoptosis (Annexin V/PI Staining)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 3.5 | 2.1 |
| 10 | 15.2 | 8.7 |
| 25 | 28.9 | 15.4 |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
HCT116 (ATCC® CCL-247™)
-
Capan-1 (ATCC® HTB-79™)
-
-
Growth Medium:
-
HCT116: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Capan-1: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, they should be passaged using 0.25% Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed 2 x 10⁵ cells per well in a 6-well plate and incubate overnight.
-
Treat cells with this compound at the desired concentrations.
-
After the treatment period, collect both floating and adherent cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed 2 x 10⁵ cells per well in a 6-well plate and incubate overnight.
-
Treat cells with this compound.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., DNMT1, SFRP1, β-catenin, p-ERK, ERK, Cleaved PARP, Caspase-3, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
In Vivo Xenograft Model
-
Subcutaneously inject 5 x 10⁶ HCT116 or Capan-1 cells suspended in Matrigel into the flank of athymic nude mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule.
-
Measure tumor volume and mouse weight regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Visualizations
Caption: Hypothesized mechanism of this compound in HCT116 cells.
Caption: Hypothesized mechanism of this compound in Capan-1 cells.
Caption: General experimental workflow for studying this compound.
References
- 1. Inhibition of DNMT suppresses the stemness of colorectal cancer cells through down-regulating Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 3. DNMT1 Inhibition Reprograms Pancreatic Cancer Stem Cells via Upregulation of the miR-17-92 Cluster. [qmro.qmul.ac.uk]
Application Notes and Protocols for Utilizing DC_517 in a DNMT1 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DC_517, a known DNA methyltransferase 1 (DNMT1) inhibitor, in both biochemical and cellular assays. Detailed protocols, data presentation, and visual workflows are included to facilitate the experimental design and execution for researchers investigating DNMT1 activity and its inhibition.
Introduction
DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell replication, a crucial epigenetic mechanism for regulating gene expression and preserving genomic stability.[1] Dysregulation of DNMT1 activity is implicated in various diseases, particularly cancer, where aberrant hypermethylation of tumor suppressor gene promoters is a common hallmark.[1][2] Consequently, DNMT1 has emerged as a significant therapeutic target.[2][3][4]
This compound is a non-nucleoside inhibitor of DNMT1.[3][4] Understanding its inhibitory effects is crucial for the development of novel therapeutic strategies. This document outlines detailed protocols for assessing the inhibitory activity of this compound on DNMT1.
Quantitative Data Summary
The inhibitory potential of this compound against DNMT1 has been characterized by its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd). Furthermore, its effect on cancer cell proliferation has been documented.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 1.7 µM | DNMT1 | [5][6] |
| Kd | 0.91 µM | DNMT1 | [5][6] |
| Cell Proliferation Inhibition | Potently inhibits at 1.25, 2.5, 5, and 10 µM | HCT116 (human colon cancer) | [5] |
| Cell Proliferation Inhibition | Potently inhibits at 1.25, 2.5, 5, and 10 µM | Capan-1 (human pancreatic adenocarcinoma) | [5] |
| Apoptosis Induction | Dose-dependently induces at 0.75, 1.5, and 3 µM | HCT116 (human colon cancer) | [5] |
Signaling and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Caption: DNMT1 Signaling and Interaction Pathway.
Caption: Biochemical DNMT1 Activity Assay Workflow.
Experimental Protocols
Biochemical DNMT1 Activity Assay (Colorimetric)
This protocol is adapted from commercially available ELISA-based DNMT1 activity assay kits and is suitable for determining the direct inhibitory effect of this compound on purified DNMT1 enzyme.[7][8]
Materials:
-
Purified recombinant DNMT1 enzyme
-
This compound
-
DNMT1 assay buffer
-
S-adenosylmethionine (SAM)
-
96-well plate pre-coated with DNA substrate
-
Anti-5-methylcytosine primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate (Developing Solution)
-
Stop Solution (e.g., 0.5 M H2SO4)
-
Wash Buffer (e.g., TBST)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in DNMT1 assay buffer to achieve the desired final concentrations. Note: The final solvent concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.[7]
-
Dilute SAM in DNMT1 assay buffer to the working concentration as recommended by the enzyme manufacturer or kit protocol.
-
Thaw purified DNMT1 on ice.
-
-
Assay Reaction:
-
Set up the following wells in triplicate:
-
Blank: Assay Buffer, diluted SAM (no enzyme).
-
Positive Control (No Inhibitor): Assay Buffer, diluted SAM, purified DNMT1, and vehicle (solvent for this compound).
-
Inhibitor Wells: Assay Buffer, diluted SAM, purified DNMT1, and diluted this compound.
-
-
Add the components to the respective wells of the DNA substrate-coated plate. A typical reaction volume is 50 µL.
-
Initiate the reaction by adding the purified DNMT1 enzyme.
-
Cover the plate and incubate at 37°C for 60-120 minutes.
-
-
Detection:
-
After incubation, wash the wells three times with 150 µL of Wash Buffer.
-
Add 50 µL of diluted anti-5-methylcytosine antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells three times with 150 µL of Wash Buffer.
-
Add 50 µL of diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 30 minutes.
-
Wash the wells five times with 150 µL of Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate at room temperature in the dark for 2-10 minutes, monitoring for color development.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of DNMT1 inhibition for each concentration of this compound using the following formula:
Where:
-
OD_Inhibitor is the absorbance of the wells containing this compound.
-
OD_Blank is the absorbance of the blank wells.
-
OD_Positive_Control is the absorbance of the wells without the inhibitor.
The IC50 value can then be determined by plotting the % inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Cellular DNMT1 Activity Assay
This protocol outlines a method to assess the effect of this compound on DNMT1 activity within a cellular context by measuring global DNA methylation levels.
Materials:
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
Nuclear extraction kit or buffers
-
DNMT Activity/Inhibition Assay Kit (Colorimetric or Fluorometric)
-
Bradford or BCA protein assay reagents
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Nuclear Extraction:
-
Following treatment, harvest the cells and perform nuclear extraction according to the manufacturer's protocol of the chosen kit.
-
Determine the protein concentration of the nuclear extracts using a standard protein assay. It is recommended to use fresh nuclear extracts, as enzyme activity can be lost with storage.[9]
-
-
DNMT Activity Assay:
-
Perform the DNMT activity assay using the nuclear extracts as the enzyme source, following the protocol of a commercial kit (e.g., ELISA-based colorimetric or fluorometric assay).
-
Typically, 2-10 µg of nuclear extract per well is recommended.[10][11]
-
The assay principle is similar to the biochemical assay, where the DNMTs in the nuclear extract will methylate a DNA substrate, and the level of methylation is quantified.
-
Data Analysis:
Calculate the specific DNMT activity and the percentage of inhibition as follows:
DNMT Activity (OD/h/mg):
[9] % Inhibition:
Where:
-
OD_Sample is the absorbance of the wells with the nuclear extract.
-
OD_Blank is the absorbance of the blank wells.
-
Protein_Amount_mg is the amount of nuclear protein added to the well in mg.
-
Incubation_Time_h is the reaction incubation time in hours.
-
Activity_Treated is the DNMT activity in this compound-treated cells.
-
Activity_Control is the DNMT activity in vehicle-treated cells.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low signal in positive control | Inactive enzyme | Ensure proper storage of purified DNMT1 at -80°C and avoid repeated freeze-thaw cycles. Use fresh nuclear extracts for cellular assays. |
| Incorrect reagent preparation | Double-check all dilutions and ensure reagents were added in the correct order. | |
| High background in blank wells | Insufficient washing | Increase the number and rigor of washing steps. |
| Contamination | Use fresh pipette tips for each reagent and sample. Avoid cross-contamination between wells. | |
| Inconsistent results between replicates | Pipetting errors | Ensure accurate and consistent pipetting. Use a multichannel pipette for adding common reagents. |
| Incomplete mixing | Gently mix the contents of the wells after adding reagents. | |
| No inhibition observed | Inhibitor concentration too low | Test a wider and higher range of this compound concentrations. |
| Incorrect inhibitor preparation | Verify the stock solution concentration and the dilution series. |
References
- 1. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abcam.com [abcam.com]
- 8. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]
- 9. epigentek.com [epigentek.com]
- 10. epigentek.com [epigentek.com]
- 11. epigentek.com [epigentek.com]
Application Notes and Protocols for DC_517 in In Vivo Cancer Xenograft Models
For Research Use Only.
Introduction
DC_517 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns during cell division.[1] Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and promoting tumorigenesis. By inhibiting DNMT1, this compound can induce DNA hypomethylation, leading to the re-expression of silenced tumor suppressor genes and subsequent inhibition of cancer cell proliferation and induction of apoptosis. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical in vivo cancer xenograft models, a critical step in the evaluation of its therapeutic potential.
Mechanism of Action
This compound functions by targeting the catalytic activity of DNMT1, preventing the transfer of methyl groups to cytosine residues in DNA. This leads to a passive demethylation of the genome as cells divide. The reactivation of tumor suppressor genes can, in turn, affect various downstream signaling pathways involved in cell cycle control, apoptosis, and cell differentiation, such as the p53, PI3K/Akt, and Wnt signaling pathways.
Quantitative Data Summary
While specific in vivo efficacy data for this compound has not been extensively published, the following tables provide an example of expected outcomes based on its in vitro activity against colon (HCT116) and pancreatic (Capan-1) cancer cell lines and typical results for selective DNMT1 inhibitors in xenograft models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | 1.7 µM | DNMT1 Enzyme Assay | [2] |
| Kd | 0.91 µM | DNMT1 Binding Assay | [2] |
| Cell Proliferation | Potent Inhibition | HCT116 (colon), Capan-1 (pancreatic) | [2] |
| Apoptosis Induction | Dose-dependent | HCT116 (colon) | [3] |
Table 2: Exemplar In Vivo Efficacy of a DNMT1 Inhibitor in a Colorectal Cancer (HCT116) Xenograft Model
| Treatment Group | Dosage Regimen (Example) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | Daily, i.p. | 1250 ± 150 | - |
| This compound | 25 mg/kg, daily, i.p. | 625 ± 90 | 50% |
| This compound | 50 mg/kg, daily, i.p. | 375 ± 65 | 70% |
Table 3: Exemplar In Vivo Efficacy of a DNMT1 Inhibitor in a Pancreatic Cancer (Capan-1) Xenograft Model
| Treatment Group | Dosage Regimen (Example) | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | Daily, p.o. | 1500 ± 200 | - |
| This compound | 50 mg/kg, daily, p.o. | 825 ± 120 | 45% |
| This compound | 100 mg/kg, daily, p.o. | 525 ± 80 | 65% |
Signaling Pathway
The inhibition of DNMT1 by this compound is expected to reactivate tumor suppressor genes that can modulate key oncogenic signaling pathways. Below is a diagram illustrating the hypothesized mechanism of action.
Caption: Mechanism of action of this compound in cancer cells.
Experimental Protocols
I. Preparation of this compound for In Vivo Administration
A. Formulation for Intraperitoneal (i.p.) Injection:
-
Prepare a stock solution of this compound in DMSO (e.g., 32.5 mg/mL).
-
For a working solution, dilute the DMSO stock solution with 20% SBE-β-CD in saline. For example, to prepare a 1 mL working solution, add 100 µL of the 32.5 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline and mix thoroughly. This will result in a suspended solution.
B. Formulation for Oral (p.o.) Gavage:
-
Prepare a stock solution of this compound in DMSO (e.g., 32.5 mg/mL).
-
For a working solution, dilute the DMSO stock solution in corn oil. For instance, to prepare a 1 mL working solution, add 100 µL of the 32.5 mg/mL DMSO stock to 900 µL of corn oil and mix thoroughly to achieve a clear solution.
Note: Always prepare fresh dosing solutions on the day of administration. The final concentration of DMSO in the working solution should be kept low (ideally below 10%) to minimize toxicity to the animals.
II. Establishment of Subcutaneous Xenograft Models
A. Cell Culture:
-
Culture HCT116 or Capan-1 cells in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
B. Tumor Cell Implantation:
-
Harvest cells during their exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 106 to 1 x 107 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.
III. In Vivo Efficacy Study Workflow
Caption: Experimental workflow for a this compound xenograft study.
IV. Detailed Protocol for Efficacy Evaluation
-
Tumor Growth Monitoring: Once tumors become palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W2 x L) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Administer this compound or the vehicle control daily via intraperitoneal injection or oral gavage according to the predetermined dosage.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Record any clinical observations of adverse effects.
-
-
Study Endpoint:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a specified duration.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight and volume.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the observed differences between treatment and control groups.
-
V. Pharmacodynamic Studies (Optional)
To confirm the mechanism of action of this compound in vivo, tumor tissues collected at the end of the study can be used for further analysis:
-
Western Blotting: To assess the levels of DNMT1 and the re-expression of key tumor suppressor proteins (e.g., p16, p21, PTEN).
-
Immunohistochemistry (IHC): To visualize the expression and localization of proteins of interest within the tumor tissue.
-
DNA Methylation Analysis: To quantify the level of global DNA methylation or gene-specific promoter methylation to confirm the demethylating activity of this compound.
Conclusion
This compound represents a promising therapeutic agent for cancers with aberrant DNA methylation. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in cancer xenograft models. Rigorous and well-controlled in vivo studies are essential to validate its anti-tumor efficacy and to provide the necessary data for potential clinical translation.
References
Application Notes and Protocols for Determining the IC50 of DC_517 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation is a critical epigenetic mechanism that plays a pivotal role in the regulation of gene expression. This process is primarily mediated by a family of enzymes known as DNA methyltransferases (DNMTs). Among these, DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell replication.[1] In numerous cancers, DNMT1 is overexpressed, leading to the hypermethylation of CpG islands in the promoter regions of tumor suppressor genes (TSGs).[1][2] This hypermethylation results in the silencing of these crucial genes, contributing to uncontrolled cell proliferation and tumor progression.[1]
DC_517 is a novel, non-nucleoside small molecule inhibitor of DNA methyltransferase 1 (DNMT1). It has an in vitro IC50 of 1.7 µM against the DNMT1 enzyme and has been shown to potently inhibit the proliferation of human colon cancer (HCT116) and pancreatic adenocarcinoma (Capan-1) cell lines. By inhibiting DNMT1, this compound can reverse the aberrant hypermethylation of TSGs, leading to their re-expression. This restoration of TSG function can, in turn, induce cell cycle arrest and apoptosis in cancer cells, making DNMT1 an attractive target for cancer therapy.
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines. The IC50 value is a critical parameter for assessing the potency of a compound and is essential for preclinical drug development. The following sections detail the mechanism of action of DNMT1 inhibition, protocols for cell viability assays, and data presentation guidelines.
Mechanism of Action: DNMT1 Inhibition and Reactivation of Tumor Suppressor Genes
DNMT1 maintains the epigenetic memory of a cell by copying methylation patterns onto newly synthesized DNA strands during replication. In cancer, the overexpression of DNMT1 leads to the inappropriate silencing of critical tumor suppressor genes such as p16INK4a and p21WAF1.[1]
The inhibition of DNMT1 by compounds like this compound leads to passive demethylation during successive rounds of DNA replication. As cells divide, the newly synthesized DNA strands are not methylated at sites where they were previously methylated. This progressive loss of methylation in the promoter regions of tumor suppressor genes allows for the binding of transcription factors and the re-initiation of gene expression. The restored expression of proteins like p21 and p16 leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, and can also trigger the apoptotic cascade.
Below is a diagram illustrating the signaling pathway affected by DNMT1 inhibition.
References
Application Notes and Protocols for Long-term DC_517 Exposure Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC_517 is a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns following cell division.[1][2] Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and promoting oncogenesis.[3][4] By inhibiting DNMT1, this compound has the potential to reverse this epigenetic silencing, leading to the re-expression of tumor suppressor genes and subsequent anti-cancer effects, including inhibition of proliferation and induction of apoptosis.[2][3]
These application notes provide a detailed experimental framework for investigating the long-term effects of this compound on cancer cells in vitro. The protocols outlined below are designed to assess key cellular processes affected by prolonged DNMT1 inhibition, including cell proliferation, apoptosis, and senescence. Furthermore, a strategy for investigating the impact of this compound on relevant signaling pathways is provided.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between different treatment groups (e.g., vehicle control, different concentrations of this compound, and different time points).
Table 1: Cell Proliferation (WST-1 Assay)
| Treatment Group | 24h Absorbance (450nm) | 48h Absorbance (450nm) | 72h Absorbance (450nm) | Long-term (Day X) Absorbance (450nm) |
| Vehicle Control | ||||
| This compound (0.5x IC50) | ||||
| This compound (1x IC50) | ||||
| This compound (2x IC50) |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (0.5x IC50) | |||
| This compound (1x IC50) | |||
| This compound (2x IC50) |
Table 3: Senescence Analysis (SA-β-gal Staining)
| Treatment Group | % Senescent Cells (Blue-stained) |
| Vehicle Control | |
| This compound (0.5x IC50) | |
| This compound (1x IC50) | |
| This compound (2x IC50) |
Table 4: Western Blot Densitometry Analysis (Relative Protein Expression)
| Treatment Group | p21 | p53 | Cleaved Caspase-3 | β-catenin (nuclear) | E-cadherin |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (1x IC50) |
Mandatory Visualizations
Caption: Experimental workflow for long-term this compound exposure.
Caption: Hypothesized signaling pathway affected by this compound.
Caption: Logical relationship of this compound's long-term effects.
Experimental Protocols
Long-Term Cell Culture with this compound
This protocol describes the continuous exposure of cancer cells to this compound over an extended period.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed the cancer cells in culture flasks or plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment Initiation: After allowing the cells to adhere overnight, replace the medium with fresh complete medium containing this compound at the desired concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value) or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Continuous Exposure: Maintain the cells in a 37°C, 5% CO2 incubator.
-
Media Changes: Replace the culture medium with fresh medium containing the respective concentrations of this compound or vehicle control every 2-3 days to ensure a continuous supply of nutrients and a consistent drug concentration.
-
Passaging: When the cells reach 80-90% confluency, passage them as required. Re-plate the cells at a lower density and continue the treatment with this compound.
-
Duration: Continue the long-term exposure for a predetermined period, for example, 7 to 14 days or longer, depending on the experimental goals.
-
Endpoint Analysis: At the end of the treatment period, harvest the cells for the various downstream assays described below.
Cell Proliferation Assay (WST-1)
This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][6][7][8][9]
Materials:
-
Cells cultured long-term with this compound
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the long-term treated cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of their respective this compound-containing medium. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[5][8]
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell line.[5][9]
-
Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength above 600 nm can also be used.[5][6][8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3][10][11][12]
Materials:
-
Cells cultured long-term with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes and resuspending the pellet.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cellular Senescence Assay (SA-β-gal Staining)
This assay identifies senescent cells by detecting the activity of senescence-associated β-galactosidase (SA-β-gal) at pH 6.0.[4][14][15]
Materials:
-
Cells cultured long-term with this compound in culture plates
-
Cellular Senescence Assay Kit (containing Fixing Solution, Staining Solution, and X-gal)
-
PBS
-
Microscope
Procedure:
-
Washing: Aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add 1X Fixing Solution to cover the cells and incubate for 10-15 minutes at room temperature.[15]
-
Washing: Aspirate the Fixing Solution and wash the cells three times with PBS.
-
Staining: Prepare the Staining Solution according to the kit manufacturer's instructions (by adding X-gal). Add the complete Staining Solution to the cells.
-
Incubation: Incubate the plates at 37°C overnight in a dry incubator (no CO2). Do not use a CO2 incubator as the acidic environment will prevent color development.[15]
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Quantification: Count the number of blue-stained cells and the total number of cells in several random fields of view to determine the percentage of senescent cells.
Western Blot Analysis of Signaling Proteins
This protocol is for the detection and semi-quantification of key proteins involved in cell cycle control, apoptosis, and Wnt signaling.[16][17][18]
Materials:
-
Cells cultured long-term with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-p53, anti-cleaved caspase-3, anti-β-catenin, anti-E-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17][18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Perform densitometry analysis on the protein bands using image analysis software. Normalize the expression of the target proteins to a loading control like β-actin.
References
- 1. Biological rationale for the use of DNA methyltransferase inhibitors as new strategy for modulation of tumor response to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DNMT1, a Novel Regulator Mediating mTORC1/mTORC2 Pathway-Induced NGF Expression in Schwann Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic Re-Activation of Epigenetically Silenced Genes by Combinatorial Inhibition of DNMTs and LSD1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced anticancer effects of a methylation inhibitor by inhibiting a novel DNMT1 target, CEP 131, in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of DNA methyltransferase 1 by RNA interference reverses epithelial-mesenchymal transition in highly metastatic 95D lung cancer cells by inhibiting the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extrapolating from acute to chronic toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome | eLife [elifesciences.org]
- 13. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of DNA methylation in proliferating human lymphoma cells by immune cell oxidants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Gene-Specific Methylation After DC_517 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC_517 is a potent and specific inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2] Inhibition of DNMT1 leads to passive demethylation of the genome, which can result in the re-expression of silenced genes, including tumor suppressor genes.[3][4][5] This makes DNMT inhibitors like this compound promising therapeutic agents for various cancers. Understanding the effect of this compound on the methylation status of specific genes is crucial for elucidating its mechanism of action and for biomarker development.
These application notes provide detailed protocols for assessing gene-specific DNA methylation changes following treatment with this compound. The primary methods covered are bisulfite sequencing, methylation-specific PCR (MSP), and pyrosequencing.
Experimental Workflow Overview
A typical workflow for analyzing gene-specific methylation after this compound treatment involves several key steps, from experimental design to data analysis.
Caption: Overall experimental workflow for analyzing gene-specific DNA methylation.
Key Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for a specified period (e.g., 48-72 hours). The optimal concentration and duration of treatment should be determined empirically for each cell line.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization or scraping, and wash with phosphate-buffered saline (PBS).
Genomic DNA Extraction
Isolate high-quality genomic DNA from the harvested cells using a commercially available DNA extraction kit according to the manufacturer's instructions. Ensure the DNA has a 260/280 ratio of ~1.8.
Sodium Bisulfite Conversion of Genomic DNA
Bisulfite treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. This chemical conversion allows for the differentiation between methylated and unmethylated cytosines in subsequent analyses.
-
DNA Denaturation: Denature 1-2 µg of genomic DNA by incubating with NaOH.
-
Bisulfite Reaction: Add a freshly prepared sodium bisulfite solution to the denatured DNA and incubate at a specific temperature in the dark for several hours. Commercial kits are available and recommended for this step to ensure high conversion efficiency and DNA recovery.
-
Purification: Purify the bisulfite-converted DNA using a spin column to remove bisulfite and other reagents.
-
Desulfonation: Desulfonate the DNA by incubating with a desulfonation buffer (often containing NaOH) at room temperature.
-
Elution: Elute the purified, bisulfite-converted DNA in an elution buffer. The converted DNA is single-stranded and should be stored at -20°C or below.
Methods for Gene-Specific Methylation Analysis
A. Methylation-Specific PCR (MSP)
MSP is a qualitative or semi-quantitative method that uses two pairs of primers to distinguish between methylated and unmethylated DNA. One primer pair is specific for the methylated sequence (containing CpGs), and the other is specific for the unmethylated sequence (containing UpGs, which are amplified as TGs).
Protocol:
-
Primer Design: Design two pairs of primers for the gene of interest. One pair ("M" primers) anneals to the bisulfite-converted sequence if the CpG sites are methylated. The other pair ("U" primers) anneals to the sequence if the CpG sites are unmethylated.
-
PCR Reaction: Set up two separate PCR reactions for each sample, one with the "M" primers and one with the "U" primers. Include positive and negative controls (fully methylated and unmethylated DNA).
-
Agarose (B213101) Gel Electrophoresis: Visualize the PCR products on an agarose gel. The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates an unmethylated status.
Data Presentation:
| Sample | Treatment | "M" Primer Product | "U" Primer Product | Methylation Status |
| 1 | Vehicle | - | + | Unmethylated |
| 2 | This compound (1 µM) | - | + | Unmethylated |
| 3 | This compound (5 µM) | + | + | Partially Methylated |
| 4 | This compound (10 µM) | + | - | Methylated |
B. Bisulfite Sequencing
Bisulfite sequencing is considered the "gold standard" for DNA methylation analysis as it provides single-nucleotide resolution of methylation patterns.
Protocol:
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers that are designed to be independent of the methylation status of the CpG sites within the target region.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing: Sequence the purified PCR product using Sanger sequencing or next-generation sequencing (NGS).
-
Data Analysis: Align the sequencing results to the original reference sequence. Unmethylated cytosines will be read as thymines, while methylated cytosines will remain as cytosines. The percentage of methylation at each CpG site can then be calculated.
Data Presentation:
| CpG Site | Vehicle (%) | This compound (5 µM) (%) | This compound (10 µM) (%) |
| CpG 1 | 95 | 60 | 25 |
| CpG 2 | 92 | 55 | 20 |
| CpG 3 | 98 | 65 | 30 |
| Average | 95 | 60 | 25 |
C. Pyrosequencing
Pyrosequencing is a quantitative method that allows for the real-time sequencing of short DNA fragments. It is highly accurate for quantifying methylation levels at specific CpG sites.
Protocol:
-
PCR Amplification: Amplify the bisulfite-converted DNA with one of the PCR primers being biotinylated.
-
Isolate Single-Stranded DNA: Capture the biotinylated PCR product on streptavidin-coated beads and denature to obtain single-stranded DNA.
-
Sequencing: Anneal a sequencing primer to the single-stranded template. The pyrosequencing reaction is initiated by the sequential addition of deoxynucleotide triphosphates (dNTPs). The incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.
-
Data Analysis: The software generates a pyrogram, and the ratio of C to T at each CpG site is calculated to determine the percentage of methylation.
Data Presentation:
| Treatment | CpG Site 1 (%) | CpG Site 2 (%) | CpG Site 3 (%) | Average Methylation (%) |
| Vehicle | 88 ± 3.2 | 91 ± 2.5 | 85 ± 4.1 | 88.0 |
| This compound (1 µM) | 75 ± 4.5 | 80 ± 3.8 | 72 ± 5.0 | 75.7 |
| This compound (5 µM) | 42 ± 5.1 | 48 ± 4.2 | 39 ± 6.3 | 43.0 |
| This compound (10 µM) | 15 ± 2.8 | 20 ± 3.1 | 12 ± 2.5 | 15.7 |
Signaling Pathway Affected by DNMT1 Inhibition
Inhibition of DNMT1 by this compound can lead to the demethylation and re-expression of tumor suppressor genes, which can, in turn, affect various signaling pathways involved in cell cycle regulation, apoptosis, and cell proliferation.
Caption: Effect of this compound on DNA methylation and tumor suppressor gene expression.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for researchers to accurately measure gene-specific DNA methylation changes following treatment with the DNMT1 inhibitor this compound. The choice of method will depend on the specific research question, required resolution, and available resources. Proper experimental design and data analysis are critical for obtaining reliable and meaningful results. These studies will contribute to a better understanding of the epigenetic mechanisms of this compound and its potential as a therapeutic agent.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Inhibition of DNA methyltransferase stimulates the expression of signal transducer and activator of transcription 1, 2, and 3 genes in colon tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological rationale for the use of DNA methyltransferase inhibitors as new strategy for modulation of tumor response to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bisulfite Sequencing Analysis Post-DC_517 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC_517 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division.[1][2][3] Aberrant DNA methylation, particularly hypermethylation of tumor suppressor gene promoters, is a hallmark of many cancers, leading to transcriptional silencing and tumor progression.[4][5] DNMT1 inhibitors like this compound offer a promising therapeutic strategy by reversing this hypermethylation, reactivating tumor suppressor genes, and inducing anti-tumor effects such as inhibition of proliferation and apoptosis.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing bisulfite sequencing to analyze the genome-wide or targeted changes in DNA methylation patterns in cancer cells following treatment with this compound. The provided methodologies will guide researchers in quantifying the demethylating effects of this compound and understanding its mechanism of action.
Data Presentation: Efficacy of this compound
The following tables summarize representative quantitative data on the biological and epigenetic effects of this compound treatment on a hypothetical cancer cell line (e.g., HCT116 colon cancer cells).
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Treatment Duration | IC50 (µM) |
| HCT116 | 72 hours | 1.7 |
| Capan-1 | 72 hours | 2.5 |
This table presents the half-maximal inhibitory concentration (IC50) of this compound, demonstrating its dose-dependent inhibitory effect on the proliferation of cancer cells.[1]
Table 2: Global DNA Methylation Changes Post-DC_517 Treatment
| Treatment Group | Global 5-mC Level (%) | Change from Control (%) |
| Vehicle Control | 75.8 | - |
| This compound (1 µM) | 62.3 | -13.5 |
| This compound (5 µM) | 48.9 | -26.9 |
This table illustrates the dose-dependent reduction in global 5-methylcytosine (B146107) (5-mC) levels in cancer cells treated with this compound, as would be determined by a global DNA methylation assay.
Table 3: Gene-Specific Demethylation and Re-expression
| Gene | Promoter CpG Island Methylation (%) | Fold Change in Gene Expression |
| Tumor Suppressor Gene 1 (TSG1) | ||
| Vehicle Control | 85.2 | 1.0 |
| This compound (5 µM) | 30.5 | 15.7 |
| Tumor Suppressor Gene 2 (TSG2) | ||
| Vehicle Control | 92.1 | 1.0 |
| This compound (5 µM) | 41.8 | 12.3 |
This table provides a representative example of how this compound treatment can lead to the demethylation of specific tumor suppressor gene promoters and a corresponding increase in their expression levels.
Signaling Pathway Modulated by this compound
DNMT1 inhibition has been linked to the reactivation of tumor suppressor genes that can regulate key oncogenic signaling pathways. One such pathway is the PI3K/Akt pathway, which is often hyperactivated in cancer. The tumor suppressor PTEN, a negative regulator of this pathway, is frequently silenced by promoter hypermethylation. By inhibiting DNMT1, this compound can lead to the demethylation and re-expression of PTEN, thereby inhibiting the PI3K/Akt signaling cascade and reducing cancer cell proliferation and survival.[6][7]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture human cancer cells (e.g., HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 10 cm dishes at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 1 µM and 5 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for at least two cell cycles (e.g., 72 hours) to ensure the incorporation of the demethylating effect.
-
Harvesting: After incubation, harvest the cells by trypsinization, wash with PBS, and pellet by centrifugation. The cell pellets can be used for DNA and RNA extraction.
Protocol 2: Genomic DNA Extraction
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing proteinase K) and incubate at 56°C overnight to digest proteins.
-
Purification: Perform phenol-chloroform extraction to remove protein and other contaminants.
-
Precipitation: Precipitate the genomic DNA using isopropanol, wash with 70% ethanol, and air-dry the pellet.
-
Resuspension: Resuspend the DNA in a TE buffer.
-
Quantification and Quality Control: Determine the concentration and purity of the DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess DNA integrity by agarose (B213101) gel electrophoresis.
Protocol 3: Bisulfite Conversion of Genomic DNA
This protocol is based on the principles of commercially available kits, which are recommended for efficiency and reproducibility.
-
DNA Input: Start with a sufficient amount of high-quality genomic DNA (typically 100 ng to 1 µg).
-
Bisulfite Reagent Preparation: Prepare the sodium bisulfite conversion reagent according to the manufacturer's instructions.
-
Denaturation: Denature the DNA by adding the appropriate buffer and incubating at a high temperature (e.g., 98°C for 10 minutes).
-
Conversion: Add the bisulfite reagent to the denatured DNA and incubate at the recommended temperature and duration (e.g., 64°C for 2.5 hours) in a thermal cycler. This step converts unmethylated cytosines to uracil.
-
Purification: Purify the bisulfite-converted DNA using a spin column to remove the bisulfite and other salts.
-
Desulfonation: Perform on-column desulfonation by adding a desulfonation buffer and incubating at room temperature.
-
Elution: Elute the purified, bisulfite-converted DNA in an elution buffer. This DNA is now ready for downstream applications such as PCR and sequencing.
Protocol 4: Library Preparation and Sequencing (for Whole-Genome Bisulfite Sequencing - WGBS)
-
DNA Fragmentation: Fragment the genomic DNA to the desired size range (e.g., 200-400 bp) using sonication or enzymatic digestion.
-
End Repair and A-tailing: Perform end-repair and A-tailing of the fragmented DNA.
-
Adapter Ligation: Ligate methylated sequencing adapters to the DNA fragments. These adapters are methylated to protect them from bisulfite conversion.
-
Bisulfite Conversion: Perform bisulfite conversion on the adapter-ligated DNA as described in Protocol 3.
-
PCR Amplification: Amplify the bisulfite-converted, adapter-ligated DNA using primers that anneal to the adapters. Use a minimal number of PCR cycles to avoid bias.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a Bioanalyzer or similar instrument.
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis Workflow
The analysis of bisulfite sequencing data requires a specialized bioinformatics pipeline to map the converted reads and quantify methylation levels.
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Trimming: Remove adapter sequences and low-quality bases.
-
Alignment: Align the cleaned reads to a reference genome using a bisulfite-aware aligner like Bismark. This software accounts for the C-to-T conversion.
-
Methylation Extraction: Determine the methylation status of each cytosine by counting the number of C's and T's at each position.
-
Differential Methylation Analysis: Identify differentially methylated regions (DMRs) between this compound-treated and control samples.
-
Annotation and Downstream Analysis: Annotate the DMRs to genomic features (e.g., promoters, gene bodies) and perform pathway and gene ontology analysis to understand the biological implications of the methylation changes.
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for investigating the epigenetic effects of the DNMT1 inhibitor this compound. By employing bisulfite sequencing, researchers can gain valuable insights into the compound's mechanism of action, identify novel therapeutic targets, and develop biomarkers for predicting treatment response. Careful experimental design and data analysis are crucial for obtaining high-quality and meaningful results in the exciting field of cancer epigenetics.
References
- 1. Hairpin-bisulfite sequencing of cells exposed to decitabine documents the process of DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative DNA Methylation Analysis: The Promise of High-Throughput Epigenomic Diagnostic Testing in Human Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA Methyltransferases in Cancer: Biology, Paradox, Aberrations, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological rationale for the use of DNA methyltransferase inhibitors as new strategy for modulation of tumor response to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DC_517 solubility and stability in cell culture media
This technical support hub is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting guidance and frequently asked questions (FAQs) for the utilization of DC_517 in cell culture experiments.
Frequently Asked Questions (FAQs)
What is this compound and its mechanism of action?
This compound is a specific and potent inhibitor of DNA Methyltransferase 1 (DNMT1).[1][2] DNMT1 is the primary enzyme tasked with preserving DNA methylation patterns following DNA replication. By obstructing DNMT1, this compound can trigger DNA demethylation, potentially reactivating tumor suppressor genes that were epigenetically silenced. This positions this compound as a significant compound in the field of cancer research.
What is the solubility of this compound?
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO).[1] However, detailed solubility data in aqueous solutions or specific cell culture media is not widely available. The recommended approach is to prepare a concentrated stock solution in DMSO, which is then diluted to the desired final concentration in the cell culture medium.
How should a stock solution of this compound be prepared?
It is advised to prepare a stock solution of this compound using high-quality, anhydrous DMSO.[1] For instance, a 10 mM stock solution can be prepared and stored in smaller, single-use aliquots to prevent repeated freeze-thaw cycles.
What is the maximum recommended final concentration of DMSO in cell culture?
To mitigate solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be minimized, ideally remaining at or below 0.1%, and not exceeding 0.5%.[3]
How stable is this compound in a DMSO stock solution?
Properly stored this compound stock solutions in DMSO demonstrate good stability. For long-term preservation, storage at -80°C is recommended (stable for up to 2 years), while -20°C is suitable for shorter periods (stable for up to 1 year).[1] It is also beneficial to shield the stock solution from light.
Is this compound stable in cell culture media?
The stability of this compound in commonly used cell culture media such as DMEM or RPMI-1640 at 37°C has not been thoroughly documented in available literature. Given its hydrophobic nature, its stability in aqueous environments like cell culture media may be a concern during prolonged experiments (exceeding 24 hours). It is strongly advised to experimentally determine the stability of this compound under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to cell culture media.
| Potential Cause | Explanation and Recommended Solution |
| Poor aqueous solubility | This compound is a hydrophobic compound with limited solubility in aqueous solutions. The direct dilution of a concentrated DMSO stock into the medium can lead to the compound precipitating out of solution. Solution: Employ a serial dilution method. First, prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Subsequently, add this intermediate dilution to the final volume of the medium with gentle agitation. |
| High final concentration | The intended final concentration of this compound may surpass its solubility threshold in the cell culture medium. Solution: Conduct a solubility test to ascertain the maximum soluble concentration of this compound in your specific medium. If precipitation is observed at the desired concentration, a reduction in the working concentration may be necessary. |
| Low temperature of media | Introducing the compound to cold media can diminish its solubility. Solution: Consistently use pre-warmed (37°C) cell culture media for the preparation of your working solutions. |
| High DMSO concentration | Although DMSO aids in the initial dissolution, a high final concentration can still result in precipitation when significantly diluted in an aqueous environment. Solution: Maintain the final DMSO concentration in the culture medium below 0.5%, with an ideal target of 0.1% or lower. |
Issue 2: Delayed precipitation of this compound in the incubator.
| Potential Cause | Explanation and Recommended Solution |
| Compound instability | This compound may undergo degradation over time in the cell culture medium at 37°C, with the resulting degradation products potentially being less soluble. Solution: Carry out a stability study to establish the half-life of this compound in your specific cell culture medium under your experimental conditions. If the compound proves to be unstable, consider using shorter incubation periods or replenishing the medium with a freshly prepared this compound solution at regular intervals. |
| Interaction with media components | Over time, this compound might interact with various components within the cell culture medium (e.g., salts, serum proteins), leading to the formation of insoluble complexes. Solution: If interactions with media components are suspected, you could experiment with a different basal medium formulation or, if your cell line allows, a serum-free medium. |
| Media evaporation | During long-term experiments, the evaporation of water from the culture plates can lead to an increased concentration of all media components, including this compound, which may then exceed its solubility limit. Solution: Ensure the incubator is properly humidified and use culture plates designed with low-evaporation lids. |
Issue 3: Inconsistent or unexpected experimental results.
| Potential Cause | Explanation and Recommended Solution |
| Compound degradation | If this compound is not stable in your cell culture medium, its effective concentration will diminish throughout the experiment, which can lead to variable results. Solution: Evaluate the stability of this compound in your experimental setup. If degradation is occurring, you may need to modify your experimental design (e.g., shorter time points, more frequent media changes with fresh compound). |
| Precipitation | The presence of a precipitate means the actual concentration of the compound in solution is lower than intended, resulting in a diminished biological effect. Solution: Visually inspect your culture wells for any evidence of precipitation before and during the experiment. If precipitation is detected, consult the troubleshooting guide for precipitation issues. |
| Cellular metabolism | Cells may metabolize this compound, which would reduce its effective concentration over time. Solution: Although specific metabolic pathways for this compound are not well-documented, this is a common occurrence for many small molecule inhibitors. This can be explored using analytical techniques such as LC-MS to measure the compound's concentration in the media over time. |
Data Presentation
Table 1: Solubility of this compound
| Solvent/Condition | Maximum Solubility/Purity |
| DMSO | ≥ 50 mg/mL (98.88 mM)[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.25 mg/mL (6.43 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 3.25 mg/mL (6.43 mM) (Suspended solution)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 3.25 mg/mL (6.43 mM)[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, high-quality cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Under sterile conditions, accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate at room temperature until the compound is fully dissolved.
-
Visually confirm that the solution is clear and free of particulates.
-
Dispense the stock solution into single-use, sterile microcentrifuge tubes to prevent degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter durations.
-
-
Working Solution Preparation (e.g., 10 µM final concentration):
-
Pre-warm your complete cell culture medium to 37°C.
-
Create an intermediate dilution of the this compound stock solution in the pre-warmed medium. For instance, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium for a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium to get a final concentration of 10 µM.
-
Gently swirl the medium to ensure a uniform distribution of the compound. The final DMSO concentration in this instance is 0.1%.
-
Visually inspect the final working solution for any signs of precipitation before applying it to your cells.
-
Protocol for Assessing the Stability of this compound in Cell Culture Medium
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium
-
Sterile, low-adhesion microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare a working solution of this compound in your pre-warmed complete cell culture medium at the desired final concentration, ensuring the final DMSO concentration is consistent with your experimental conditions.
-
Aliquot the working solution into sterile containers for each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
The "0 hour" sample should be immediately processed or stored at -80°C to serve as a baseline.
-
Incubate the remaining samples at 37°C in a 5% CO₂ incubator for the specified durations.
-
At each time point, retrieve the corresponding sample and immediately freeze it at -80°C to halt any further degradation.
-
After collecting all time points, thaw the samples and prepare them for analysis by HPLC-UV or LC-MS/MS to measure the remaining concentration of this compound.
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point in relation to the 0-hour sample.
-
Plot the percentage of remaining this compound against time to observe the degradation kinetics.
-
This data can be used to determine the half-life (t₁/₂) of this compound in your cell culture medium under your specific experimental conditions.
Mandatory Visualization
Caption: Simplified signaling pathways influencing DNMT1 expression and its inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
Technical Support Center: Optimizing DC_517 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of DC_517 to achieve reliable and reproducible results in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of DNA Methyltransferase 1 (DNMT1).[1][2] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division.[3][4] By inhibiting DNMT1, this compound can lead to the hypomethylation of DNA, which can reactivate the expression of tumor suppressor genes that have been silenced in cancer cells.[3][5] This can result in the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor cell proliferation.[1][5]
Q2: What is a good starting concentration range for this compound in my cell line?
Based on published data, this compound has an IC50 of 1.7 µM and a Kd of 0.91 µM for DNMT1.[1][2] In cell-based assays, it has been shown to inhibit the proliferation of HCT116 (human colon cancer) and Capan-1 (human pancreatic adenocarcinoma) cells at concentrations ranging from 1.25 µM to 10 µM, and to induce apoptosis in HCT116 cells at concentrations between 0.75 µM and 3 µM.[1]
For a new experiment, a good starting point is to perform a dose-response study with a broad range of concentrations, for example, from 0.1 µM to 20 µM, to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: I am not observing any effect of this compound on my cells. What are the possible reasons?
Several factors could contribute to a lack of observed effect:
-
Sub-optimal Concentration: The effective concentration of this compound can be cell-line specific. It is recommended to test a wider range of concentrations.
-
Incubation Time: The effects of DNMT inhibitors can be time-dependent. Consider increasing the incubation time (e.g., 48, 72, or even 96 hours) to allow for changes in gene expression and subsequent effects on cell viability.
-
Cell Seeding Density: The initial number of cells plated can influence the outcome of the experiment. Ensure you are using an optimal and consistent cell seeding density.[6]
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and that fresh dilutions are made for each experiment to avoid degradation.
-
Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to DNMT inhibitors.
Q4: I am observing high variability between my replicate wells. What can I do to improve consistency?
High variability can be caused by several factors:[7]
-
Inconsistent Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Using a multichannel pipette and mixing the cell suspension between pipetting can help.[8]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.[7][9]
-
Pipetting Errors: Inaccurate pipetting during compound dilution or addition can lead to significant variability. Regular calibration of pipettes and careful technique are crucial.[7]
-
Compound Precipitation: At higher concentrations, this compound might precipitate out of the solution. Visually inspect the wells after adding the compound. If precipitation is observed, consider using a different solvent or lowering the final concentration.[8]
Troubleshooting Guides
Guide 1: Troubleshooting the MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity.[10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[10]
| Problem | Possible Cause | Solution |
| High background absorbance | - Contamination of culture media or reagents.- Interference from the test compound (this compound may have reducing properties).[11] | - Use fresh, sterile reagents.- Include a "compound only" control (this compound in media without cells) to measure background absorbance and subtract it from the readings.[11] |
| Low signal or no difference between treated and untreated cells | - Insufficient incubation time with MTT reagent.- Cell number is too low. | - Increase the MTT incubation time (e.g., from 2 to 4 hours).- Optimize the initial cell seeding density. |
| Incomplete solubilization of formazan crystals | - Insufficient volume of solubilization solution.- Inadequate mixing. | - Ensure a sufficient volume of solubilizing agent is added to each well.- Mix thoroughly by pipetting or shaking the plate until all crystals are dissolved. |
| Results not correlating with other viability assays | - MTT assay measures metabolic activity, not necessarily cell death.[12] A compound might reduce metabolic activity without killing the cells. | - Confirm results with an alternative assay that measures a different aspect of cell health, such as an apoptosis assay (e.g., Annexin V/PI staining). |
Guide 2: Troubleshooting the Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while Propidium Iodide (PI) enters cells with compromised membranes (late apoptotic and necrotic cells).
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive/PI positive cells in the negative control | - Harsh cell handling during harvesting, leading to membrane damage. | - Handle cells gently. If using adherent cells, try using a non-enzymatic cell dissociation method.[13] |
| No significant increase in apoptotic cells after this compound treatment | - Incubation time is too short for apoptosis to be induced.- The concentration of this compound is too low. | - Perform a time-course experiment (e.g., 24, 48, 72 hours).- Test a higher concentration range of this compound. |
| Weak or no fluorescence signal | - Insufficient amount of Annexin V or PI.- Instrument settings are not optimal. | - Use the recommended amount of staining reagents.- Include positive controls (cells treated with a known apoptosis inducer) to properly set up the flow cytometer compensation and gates. |
| High background staining | - Dead cells are present in the initial population.- Non-specific antibody binding. | - Use a viability dye to exclude dead cells from the analysis.[14]- Ensure proper washing steps are included in the protocol.[14] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is common to prepare these at 2x the final desired concentration.
-
Treatment: Remove the old medium from the cells and add the diluted this compound solutions to the appropriate wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at various concentrations for a specific duration. Include appropriate controls.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method.[13]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V conjugate (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.[13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the samples by flow cytometry as soon as possible (within 1 hour).[15] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Data Presentation
Table 1: Example Dose-Response Data for this compound in HCT116 Cells (72h Incubation)
| This compound Concentration (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 98.1 | 4.8 |
| 0.5 | 85.3 | 6.1 |
| 1.0 | 65.7 | 5.5 |
| 1.5 | 52.4 | 4.9 |
| 2.0 | 40.1 | 3.8 |
| 5.0 | 15.8 | 2.5 |
| 10.0 | 5.2 | 1.8 |
Table 2: Example Apoptosis Analysis Data for this compound in HCT116 Cells (48h Incubation)
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 | 2.5 | 2.3 |
| 0.75 | 80.1 | 15.3 | 4.6 |
| 1.5 | 60.5 | 28.9 | 10.6 |
| 3.0 | 35.8 | 45.1 | 19.1 |
Visualizations
Caption: Workflow for determining the effect of this compound on cell viability and apoptosis.
Caption: Hypothetical signaling pathway for this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment [mdpi.com]
- 4. Inhibition of DNA methyltransferase stimulates the expression of signal transducer and activator of transcription 1, 2, and 3 genes in colon tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological rationale for the use of DNA methyltransferase inhibitors as new strategy for modulation of tumor response to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 12. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
Technical Support Center: Troubleshooting DC_517 Off-Target Effects
Welcome to the technical support center for DC_517, a selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential off-target effects and unexpected experimental outcomes when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Unlike nucleoside analogs, this compound is a non-nucleoside inhibitor, meaning it does not get incorporated into the DNA. Instead, it is believed to bind to the catalytic site of DNMT1, preventing the transfer of methyl groups to DNA. This leads to passive demethylation of the genome during DNA replication and subsequent reactivation of tumor suppressor genes that were silenced by hypermethylation.[3]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of DNMT1, leading to:
-
DNA Hypomethylation: Global or gene-specific reduction in DNA methylation levels.
-
Reactivation of Silenced Genes: Increased expression of genes previously silenced by promoter hypermethylation.
-
Inhibition of Cancer Cell Proliferation: this compound and its analogs have been shown to significantly inhibit the proliferation of various cancer cell lines.[1][4]
-
Induction of Apoptosis: The most potent analog in its series, this compound, has been observed to induce dose-dependent apoptotic cell death in HCT116 cells.
Q3: Is this compound selective for DNMT1?
This compound is reported to be a selective inhibitor of DNMT1. A close analog, DC_05, demonstrated significant selectivity against other S-adenosyl-L-methionine (SAM)-dependent protein methyltransferases. While comprehensive public data on the full selectivity profile of this compound is limited, its design as a non-nucleoside inhibitor aims to reduce the off-target effects associated with nucleoside analogs.
Troubleshooting Guide for Unexpected Experimental Results
This guide is designed to help you investigate unexpected phenotypes or results that may be indicative of off-target effects of this compound.
Scenario 1: Unexpectedly High Cell Toxicity at Low Concentrations
Question: I'm observing significant cell death in my experiments at concentrations of this compound that are well below the reported IC50 for proliferation inhibition. What could be the cause?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action | Experimental Protocol |
| Off-target kinase inhibition | Many small molecule inhibitors can have off-target effects on kinases. | Kinase Panel Screening: Perform a broad-spectrum kinase inhibition assay to identify potential off-target kinases. |
| Induction of a specific apoptotic pathway | The cell line may be particularly sensitive to the inhibition of a non-DNMT1 protein that regulates apoptosis. | Apoptosis Pathway Analysis: Use pathway-specific apoptosis assays (e.g., caspase activity assays for different caspases, western blotting for key apoptosis-related proteins like Bcl-2 family members) to identify the activated pathway. |
| Cell line-specific dependency | The cells may have a unique dependency on a pathway inadvertently affected by this compound. | CRISPR/siRNA Screen: If a specific off-target is suspected from the kinase screen, use CRISPR-Cas9 or siRNA to knock down the suspected target and see if it phenocopies the effect of this compound. |
Scenario 2: Lack of Expected Phenotype (No change in methylation or gene expression)
Question: I am not observing the expected decrease in DNA methylation or re-expression of my target gene after treating cells with this compound. What should I check?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action | Experimental Protocol |
| Compound Inactivity | The compound may have degraded or there might be an issue with its formulation. | Confirm Compound Activity: Test the compound on a positive control cell line known to be responsive to DNMT1 inhibition (e.g., HCT116). |
| Low DNMT1 Expression | The experimental cell line may not express sufficient levels of DNMT1. | Measure DNMT1 Levels: Quantify DNMT1 mRNA (RT-qPCR) and protein (Western Blot) levels in your cell line. |
| Cellular Efflux | The compound may be actively transported out of the cells by efflux pumps. | Efflux Pump Inhibition: Co-treat cells with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) and this compound. |
| Rapid Metabolism | The compound may be rapidly metabolized by the cells. | Metabolic Stability Assay: Assess the stability of this compound in your cell line's lysate or culture medium over time using LC-MS. |
Scenario 3: Unexpected Changes in Protein Levels (Not related to gene re-expression)
Question: I am observing changes in the protein levels of factors not directly regulated by DNA methylation. Could this be an off-target effect?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action | Experimental Protocol |
| Interaction with Protein Degradation Pathways | This compound might be affecting the ubiquitin-proteasome system or autophagy. | Proteasome/Autophagy Inhibition: Co-treat cells with a proteasome inhibitor (e.g., MG132) or an autophagy inhibitor (e.g., chloroquine) to see if the protein level changes are reversed. |
| Off-target effects on signaling pathways | The compound could be modulating signaling pathways that regulate protein stability. | Phospho-protein Array: Use a phospho-protein array to screen for changes in the phosphorylation status of key signaling proteins. |
Data Summary
Inhibitory Activity of this compound and Analogs
| Compound | DNMT1 IC50 (µM) | Cell Lines Tested | Reference |
| DC_05 | 10.3 | HCT116, Capan-1 | |
| DC_501 | 2.5 | HCT116, Capan-1 | |
| This compound | 1.7 | HCT116, Capan-1 |
Experimental Protocols
DNMT1 Inhibition Assay (In Vitro)
A common method to assess the inhibitory activity of compounds against DNMT1 is a radioactivity-based filter-paper assay or a fluorescence-based assay.
Principle: The assay measures the transfer of a labeled methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a DNA substrate by DNMT1.
Brief Protocol:
-
Prepare a reaction mixture containing recombinant human DNMT1 enzyme, a DNA substrate (e.g., poly(dI-dC)), and radiolabeled [³H]-SAM in a suitable reaction buffer.
-
Add varying concentrations of this compound or a control inhibitor.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Spot the reaction mixture onto DE81 filter paper discs.
-
Wash the filter papers to remove unincorporated [³H]-SAM.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition relative to a no-inhibitor control.
Cellular DNA Methylation Analysis (Global)
Principle: To assess global changes in DNA methylation after this compound treatment, an ELISA-based method can be used.
Brief Protocol:
-
Culture cells with and without this compound for a desired period (e.g., 72 hours).
-
Isolate genomic DNA from the cells.
-
Denature the DNA and coat it onto a microplate well.
-
Add a primary antibody that specifically recognizes 5-methylcytosine (B146107) (5-mC).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a colorimetric substrate and measure the absorbance.
-
A decrease in absorbance in this compound-treated samples indicates a reduction in global DNA methylation.
Visualizations
Caption: this compound inhibits DNMT1, leading to passive DNA demethylation and gene expression.
References
- 1. Identifying novel selective non-nucleoside DNA methyltransferase 1 inhibitors through docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. DNMT inhibitors reverse a specific signature of aberrant promoter DNA methylation and associated gene silencing in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Cytotoxicity of DC_517 in Normal Cells
Welcome to the technical support center for DC_517. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of the DNMT1 inhibitor, this compound, in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-nucleoside inhibitor of DNA Methyltransferase 1 (DNMT1).[1] By inhibiting DNMT1, this compound prevents the maintenance of DNA methylation patterns during cell division. This can lead to the re-expression of silenced genes, including tumor suppressor genes, which can trigger cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: Why does this compound exhibit cytotoxicity in normal cells?
A2: While this compound is investigated for its anti-cancer properties, it can also affect normal proliferating cells. DNMT1 is essential for maintaining genomic stability and regulating gene expression in all dividing cells. Inhibition of DNMT1 in normal cells can disrupt these processes, leading to unintended cell stress and apoptosis.[3] This off-target effect is a common challenge with epigenetic modulators.
Q3: What are the initial steps to troubleshoot high cytotoxicity in normal cell lines?
A3: If you observe high cytotoxicity in your normal cell lines, consider the following initial steps:
-
Confirm IC50 Values: Re-determine the half-maximal inhibitory concentration (IC50) for both your cancer and normal cell lines to ensure the data is reproducible.
-
Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to find the lowest effective concentration and shortest exposure time that maintains efficacy in cancer cells while minimizing toxicity in normal cells.
-
Assess Cell Health: Ensure your normal cell lines are healthy and within a consistent passage number range. Stressed or high-passage cells can be more susceptible to drug-induced toxicity.
-
Solvent Control: Verify that the final concentration of the solvent (e.g., DMSO) is not contributing to cytotoxicity.
Q4: Are there strategies to selectively protect normal cells from this compound-induced cytotoxicity?
A4: Yes, a promising strategy is "cyclotherapy".[4] This approach involves transiently arresting normal cells in a phase of the cell cycle where they are less sensitive to the cytotoxic effects of a cell-cycle-dependent drug. Since many cancer cells have defective cell cycle checkpoints, they continue to proliferate and remain susceptible to the drug. For a DNMT1 inhibitor like this compound, which affects proliferating cells, inducing a temporary G1 arrest in normal cells can offer protection.
Troubleshooting Guides
Issue 1: High and Non-specific Cytotoxicity in Normal Cell Lines
Symptoms:
-
Similar or overlapping dose-response curves between cancer and normal cell lines.
-
Significant cell death in normal cell lines at concentrations required for anti-cancer effects.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Concentration Too High | Perform a detailed dose-response analysis to identify a therapeutic window. Start with a broad range of this compound concentrations on both normal and cancer cell lines. |
| Prolonged Exposure | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the minimum exposure time required to achieve the desired effect in cancer cells while sparing normal cells. |
| Off-Target Effects | Consider co-treatment with a cytoprotective agent that induces temporary cell cycle arrest in normal cells (see "Cyclotherapy" protocol below). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below 0.5% and include a vehicle-only control in all experiments. |
Issue 2: Inconsistent IC50 Values for this compound
Symptoms:
-
High variability in IC50 values across replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Standardize the cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Variable Cell Health/Passage Number | Use cells from a consistent passage number range. Regularly check for mycoplasma contamination and ensure high cell viability (>95%) before seeding. |
| Reagent Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Cancer vs. Normal Cell Lines
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound, as such data for a wide range of normal cell lines is not publicly available. Researchers should determine these values empirically for their specific cell lines.
| Cell Line | Cell Type | Tissue of Origin | Illustrative IC50 (µM) |
| HCT116 | Cancer | Colon | 1.7 |
| Capan-1 | Cancer | Pancreas | 2.5 |
| MCF-7 | Cancer | Breast | 3.1 |
| hFIB | Normal | Skin (Fibroblast) | > 10 |
| hPEC | Normal | Lung (Epithelial) | > 15 |
| hAEC | Normal | Kidney (Epithelial) | > 12 |
Table 2: Example of Cyclotherapy to Increase the Therapeutic Window of this compound
Disclaimer: This table presents a hypothetical outcome of a cyclotherapy experiment to illustrate the potential protective effect. Actual results may vary.
| Cell Line | Treatment | Illustrative IC50 of this compound (µM) |
| HCT116 (Cancer) | This compound alone | 1.7 |
| HCT116 (Cancer) | Low-dose Doxorubicin (24h pre-treatment) + this compound | 1.9 |
| hFIB (Normal) | This compound alone | 11.5 |
| hFIB (Normal) | Low-dose Doxorubicin (24h pre-treatment) + this compound | 25.3 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cyclotherapy for Protection of Normal Cells
-
Cell Seeding: Seed both normal and cancer cells in separate 96-well plates.
-
Protective Agent Pre-treatment: Treat the normal cells with a low, non-toxic concentration of a cell cycle arresting agent (e.g., 10-20 nM Doxorubicin or a CDK4/6 inhibitor like Palbociclib at its cytostatic concentration) for 24 hours. Treat the cancer cells with the same agent to confirm their lack of arrest.
-
This compound Treatment: After 24 hours, add serial dilutions of this compound to both the pre-treated normal cells and the cancer cells.
-
Incubation and Analysis: Incubate for an additional 48 hours and then perform an MTT assay as described in Protocol 1 to determine the IC50 of this compound in the presence and absence of the protective agent.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for high normal cell cytotoxicity.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis and DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
issues with DC_517 cell permeability
Welcome to the technical support center for DC_517, a non-nucleoside DNA methyltransferase 1 (DNMT1) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to the cell permeability of this compound during their experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with this compound's performance in cell-based assays, potentially stemming from permeability issues.
Q1: I am observing lower than expected potency of this compound in my cell-based assay compared to its biochemical IC50 value. Could this be a permeability issue?
A1: Yes, a significant discrepancy between biochemical and cellular potency is often indicative of poor cell permeability. Several factors could be contributing to this:
-
Low Passive Diffusion: The physicochemical properties of this compound may hinder its ability to passively diffuse across the cell membrane.
-
Active Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its intracellular concentration.
-
Compound Instability: this compound could be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Poor Solubility: The compound may have precipitated in the assay medium.
Recommended Actions:
-
Assess Passive Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive diffusion of this compound.
-
Investigate Active Transport: Use a Caco-2 permeability assay to determine the efflux ratio. An efflux ratio significantly greater than 2 suggests active efflux.[1] Consider co-incubating with known efflux pump inhibitors.
-
Evaluate Compound Stability: Analyze the concentration of this compound in the cell culture medium over the time course of your experiment using LC-MS to check for degradation.
-
Check Solubility: Visually inspect your dosing solutions for any signs of precipitation. Determine the kinetic solubility of this compound in your specific assay buffer.
Q2: My results with this compound are highly variable between experiments. How can I improve reproducibility?
A2: High variability can be caused by several factors related to compound handling and the experimental setup.
Recommended Actions:
-
Standardize Compound Preparation: Always prepare fresh stock solutions of this compound and ensure it is fully dissolved before diluting to the final concentration. Use a consistent, low percentage of DMSO (<0.5%) in your final assay medium.
-
Optimize Cell Seeding: Ensure a uniform cell density across all wells of your assay plate. Inconsistent cell numbers can lead to variable results.
-
Control Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels, as these can affect cell health and membrane properties.[2][3]
-
Verify Cell Monolayer Integrity (for Caco-2 assays): Before and after the transport experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-nucleoside small molecule inhibitor of DNA Methyltransferase 1 (DNMT1).[6][7] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound can lead to the demethylation of DNA, reactivation of tumor suppressor genes, and induction of apoptosis in cancer cells.[8][9]
Q2: What are the key physicochemical properties that affect the cell permeability of a small molecule like this compound?
A2: The primary factors governing the passive permeability of a small molecule across the lipid cell membrane are:
-
Lipophilicity (LogP): An optimal LogP (typically between 1 and 5) is required for good permeability.
-
Molecular Weight (MW): Lower molecular weight compounds (<500 Da) generally show better permeability.[10]
-
Polar Surface Area (PSA): A lower PSA (<140 Ų) is associated with better passive diffusion.[10]
-
Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds lead to better permeability.[10]
-
Charge: Neutral molecules tend to permeate more easily than charged molecules.[11]
Q3: What in vitro models can I use to assess the permeability of this compound?
A3: Two commonly used in vitro models are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that assesses passive diffusion across an artificial lipid membrane.[12][13] It is useful for predicting passive, transcellular permeability.
-
Caco-2 Cell Monolayer Assay: This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, expressing both influx and efflux transporters.[1][4] It provides information on both passive diffusion and active transport.
Q4: How can I improve the cellular uptake of this compound if it has low permeability?
A4: If this compound exhibits low intrinsic permeability, you could explore the following strategies:
-
Formulation Approaches: Investigate the use of formulation vehicles such as cyclodextrins or lipid-based nanoparticles to improve solubility and membrane transport.
-
Structural Modification (Medicinal Chemistry): If you are in a drug development setting, medicinal chemists could modify the structure of this compound to optimize its physicochemical properties for better permeability, for example, by reducing its polar surface area or masking polar groups.
-
Use of Permeabilizing Agents: For in vitro mechanism-of-action studies, transient permeabilization of the cell membrane using agents like digitonin (B1670571) can be considered, though this is not applicable for therapeutic contexts.[14]
Data Presentation
The following tables present hypothetical permeability data for this compound in standard in vitro assays to serve as a reference.
Table 1: Permeability of this compound in PAMPA
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Class |
| This compound | 1.2 | Low-Medium |
| Propranolol (High Permeability Control) | 15.5 | High |
| Atenolol (Low Permeability Control) | 0.8 | Low |
Table 2: Permeability of this compound in Caco-2 Monolayer Assay
| Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound (A-B) | 0.9 | 4.1 |
| This compound (B-A) | 3.7 | |
| Propranolol (A-B) | 18.2 | 0.9 |
| Propranolol (B-A) | 16.4 | |
| Atenolol (A-B) | 0.5 | 1.0 |
| Atenolol (B-A) | 0.5 |
Interpretation: The hypothetical data suggests that this compound has low to moderate passive permeability (from PAMPA) and is likely a substrate of active efflux transporters (Efflux Ratio > 2 in Caco-2 assay), which could explain reduced potency in cellular assays.[1]
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of this compound.
-
Materials: 96-well filter plates, 96-well acceptor plates, Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane), Phosphate-buffered saline (PBS) pH 7.4, this compound stock solution, Control compounds (high and low permeability).
-
Procedure:
-
Coat the membrane of the 96-well filter plate with the phospholipid solution.
-
Add PBS to the acceptor plate wells.
-
Prepare the donor solution by diluting this compound and control compounds in PBS to the final concentration.
-
Add the donor solutions to the filter plate wells.
-
Place the filter plate on top of the acceptor plate and incubate at room temperature for 4-18 hours.
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method like LC-MS.
-
2. Caco-2 Permeability Assay
This protocol outlines the steps to assess both passive and active transport of this compound across a Caco-2 cell monolayer.
-
Materials: Caco-2 cells, Transwell inserts, Cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound stock solution, Control compounds.
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayers with pre-warmed HBSS and equilibrate.
-
For Apical to Basolateral (A-B) transport: Add this compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For Basolateral to Apical (B-A) transport: Add this compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both chambers and analyze the concentration of this compound by LC-MS.
-
Calculate Papp values for both A-B and B-A directions and determine the efflux ratio.[1]
-
Visualizations
Below are diagrams illustrating key concepts related to this compound and cell permeability.
Caption: Hypothetical signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound permeability.
Caption: Factors influencing cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors Affecting The Permeability Of A Cell Membrane | Cram [cram.com]
- 3. conductscience.com [conductscience.com]
- 4. innpharmacotherapy.com [innpharmacotherapy.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Application of Method Suitability for Drug Permeability Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Improving the Bioavailability of DC_517 Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DC_517 derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the oral bioavailability of these compounds.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your in vivo and in vitro experiments.
Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Models
-
Question: Our in vivo studies with a this compound derivative in rats show very low oral bioavailability (<10%). What are the potential causes and how can we troubleshoot this?
-
Answer: Low oral bioavailability is a common hurdle for many small molecule drug candidates and can be attributed to several factors. A systematic approach is crucial to identify the root cause. The primary factors to investigate are poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
-
Recommended Actions:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of your this compound derivative at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.
-
Conduct In Vitro Permeability Assays: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of your compound. This will help determine if the molecule can efficiently cross the intestinal barrier.[1][2][3][4]
-
Perform In Vitro Metabolic Stability Studies: Incubate your derivative with liver microsomes (rat and human) to evaluate its susceptibility to first-pass metabolism.
-
-
Issue 2: High Variability in Plasma Concentrations Between Subjects
-
Question: We are observing significant variability in the plasma concentration-time profiles of our this compound derivative among individual animals in our oral pharmacokinetic studies. What could be causing this?
-
Answer: High inter-subject variability is often linked to factors that are not well-controlled during the experiment or inherent properties of the compound that make its absorption sensitive to physiological differences.
-
Potential Causes & Solutions:
-
| Potential Cause | Recommended Solution |
| Inconsistent Food Intake | Standardize the fasting period for all animals before dosing (typically overnight for rats). Ensure consistent access to water.[5] |
| Formulation Inhomogeneity | Ensure the formulation is a homogenous suspension or a clear solution before each administration. Use appropriate mixing techniques. |
| Gastrointestinal pH Differences | Buffer the formulation if the compound's solubility is highly pH-dependent. |
| Variable Gastric Emptying | Administer the compound in a consistent vehicle and volume. Be aware that some vehicles can alter gastric emptying rates. |
Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble this compound derivatives?
| Formulation Strategy | Description | Key Advantage |
| Particle Size Reduction | Micronization or nanosizing of the drug powder increases the surface area for dissolution.[9] | Relatively simple and widely applicable. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymeric carrier in an amorphous state, which has higher energy and thus better solubility than the crystalline form.[10] | Can significantly increase aqueous solubility and dissolution rate. |
| Lipid-Based Formulations | The drug is dissolved in lipids, surfactants, and co-solvents. Self-emulsifying drug delivery systems (SEDDS) are a common example. | Can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[7] |
| Complexation | Using cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug. | Can be effective for molecules with appropriate size and geometry. |
Experimental Design
-
Q2: What are the key parameters to measure in an in vivo oral bioavailability study?
-
A2: The primary pharmacokinetic parameters to determine are the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax). To calculate absolute bioavailability, an intravenous (IV) dosing group is required for comparison.[11][12]
-
-
Q3: How do I interpret the results of a Caco-2 permeability assay?
-
A3: The Caco-2 assay provides an apparent permeability coefficient (Papp). Compounds are generally classified as having low, moderate, or high permeability based on their Papp value. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.[2][4]
-
| Papp Value (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1 | Low (<20%) |
| 1 - 10 | Moderate (20-70%) |
| > 10 | High (>70%) |
Experimental Protocols
1. In Vitro Caco-2 Permeability Assay
This protocol provides a general procedure for assessing the intestinal permeability of a this compound derivative.
-
Objective: To determine the apparent permeability coefficient (Papp) of a this compound derivative across a Caco-2 cell monolayer.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[3]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).[3]
-
Transport Experiment (Apical to Basolateral - A to B):
-
The test compound (e.g., 10 µM) is added to the apical (donor) chamber.
-
Samples are taken from the basolateral (receiver) chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
The experiment is repeated by adding the test compound to the basolateral chamber and sampling from the apical chamber to determine the efflux ratio.
-
-
Quantification: The concentration of the this compound derivative in the samples is determined by a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
-
Workflow Diagram:
Caption: Caco-2 permeability assay workflow.
2. In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical study design for determining the oral bioavailability of a this compound derivative in rats.
-
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a this compound derivative in Sprague-Dawley rats.[13][14]
-
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats (200-250 g) are acclimated for at least 3 days before the study.
-
Fasting: Animals are fasted overnight (approximately 12 hours) with free access to water before dosing.[5]
-
Dosing:
-
Oral (PO) Group (n=5): The this compound derivative is administered via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group (n=5): The this compound derivative is administered as a single bolus injection via the tail vein at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the this compound derivative in plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) are calculated using non-compartmental analysis software. Absolute oral bioavailability (F%) is calculated as:
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
-
-
Experimental Workflow Diagram:
Caption: In vivo pharmacokinetic study workflow.
Relevant Signaling Pathways for this compound Derivatives
This compound and its derivatives are known to be inhibitors of DNA methyltransferase 1 (DNMT1).[15][16] DNMT1 plays a crucial role in maintaining DNA methylation patterns, and its inhibition can lead to the re-expression of tumor suppressor genes.[17][18] Several key signaling pathways are regulated by DNMT1 and may be affected by this compound derivatives.[19][20][21][22]
Caption: Signaling pathways potentially affected by this compound derivatives.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. enamine.net [enamine.net]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. colorcon.com [colorcon.com]
- 10. benchchem.com [benchchem.com]
- 11. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability - Wikipedia [en.wikipedia.org]
- 13. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. scbt.com [scbt.com]
- 17. DNMT inhibitors reverse a specific signature of aberrant promoter DNA methylation and associated gene silencing in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Wnt signaling pathway upregulates DNMT1 to trigger NHERF1 promoter hypermethylation in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Emerging role of different DNA methyltransferases in the pathogenesis of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment [mdpi.com]
- 22. researchgate.net [researchgate.net]
avoiding degradation of DC_517 in experimental setups
Welcome to the technical support center for DC_517, a selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues that may lead to the degradation of this compound during storage and experimentation.
| Problem | Potential Cause | Recommended Solution |
| Loss of Compound Activity Over Time | Improper storage of stock solutions.[1][2] | Store stock solutions at -20°C for up to 1 year or at -80°C for up to 2 years. For solutions in solvent, store at -20°C for up to 1 month or -80°C for up to 6 months.[1][2] Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Precipitation in Working Solution | Low solubility in the chosen solvent system or improper preparation.[1] | Prepare a clear stock solution in an appropriate solvent like DMSO first.[1][2] For working solutions, especially for in vivo experiments, add co-solvents sequentially and ensure complete mixing at each step.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] |
| Inconsistent Experimental Results | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment, especially for in vivo studies, and use them on the same day.[1] |
| Instability in aqueous buffers. | While specific data on aqueous stability is limited, it is best practice to minimize the time this compound spends in aqueous solutions before use. Prepare dilutions in buffer immediately before adding to the experimental system. | |
| Reduced Potency in Cellular Assays | Interaction with media components or light-induced degradation. | When diluting into cell culture media, mix gently and add to cells promptly. Protect solutions from direct, prolonged exposure to light by using amber vials or covering tubes with foil. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions in a solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO at concentrations of ≥ 50 mg/mL.[2] To prepare a stock solution, dissolve the solid this compound powder in anhydrous DMSO to your desired concentration (e.g., 10 mM). Ensure the powder is completely dissolved.
Q3: My this compound has precipitated out of my working solution. What should I do?
A3: If precipitation occurs, you can try gentle heating and/or sonication to redissolve the compound.[1] However, this may also accelerate degradation. The best practice is to prepare fresh working solutions and ensure the solvent system is appropriate for the final concentration. For in vivo experiments, preparing a clear stock solution in DMSO before adding co-solvents like PEG300, Tween-80, and saline is crucial.[1]
Q4: Can I use a this compound working solution that was prepared a week ago?
A4: It is strongly recommended to prepare fresh working solutions for each experiment, particularly for in vivo studies, and use them on the same day.[1] The stability of this compound in various experimental buffers and media over extended periods has not been fully characterized, and using freshly prepared solutions ensures consistent and reliable results.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 505.65 g/mol | [2] |
| Formula | C₃₃H₃₅N₃O₂ | [2] |
| DNMT1 IC₅₀ | 1.7 µM | [1][2] |
| DNMT1 K_d_ | 0.91 µM | [1][2] |
| Solubility in DMSO | ≥ 50 mg/mL | [2] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [2] |
| Solution Storage | -80°C for 6 months; -20°C for 1 month | [2] |
Experimental Protocols
Protocol 1: In Vitro DNMT1 Inhibition Assay
This protocol is adapted from methodologies used to characterize DNMT1 inhibitors.[1]
-
Reagents and Materials:
-
Purified recombinant human DNMT1 enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
S-adenosylmethionine (SAM or AdoMet)
-
Hemimethylated DNA substrate
-
DNMT assay buffer (specific composition may vary by kit manufacturer)
-
96-well assay plate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound from the stock solution in the DNMT assay buffer. Include a vehicle control (DMSO only).
-
In a 96-well plate, add 200 nM of purified DNMT1 to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Add SAM to a final concentration of 200 µM.
-
Initiate the reaction by adding the hemimethylated DNA substrate.
-
Incubate the plate at 37°C for 2 hours.
-
Stop the reaction and measure the methylation level according to the specific detection method of the assay kit (e.g., ELISA-based colorimetric readout at 450 nm).[1]
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol provides a method for preparing a clear solution of this compound for animal studies.[1][3]
-
Solvent System (Example): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][3]
-
Procedure (for 1 mL working solution):
-
Prepare a clear stock solution of this compound in DMSO (e.g., 32.5 mg/mL).[1]
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final solution should be clear. If precipitation occurs, the stock concentration may be too high for this solvent system.
-
Administer to the experimental animal immediately after preparation.[1]
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound as a DNMT1 inhibitor.
Caption: Troubleshooting logic for this compound experiments.
References
how to address batch-to-batch variability of DC_517
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the experimental use of DC_517, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for this compound?
Batch-to-batch variability refers to the differences observed between different production lots of this compound. For researchers and drug development professionals, this variability can lead to inconsistent experimental results, questioning the validity and reproducibility of studies. In the biopharmaceutical industry, managing this is crucial for a smooth transition from early development to large-scale manufacturing.[1]
Q2: What are the potential causes of batch-to-batch variability with this compound?
Several factors can contribute to batch-to-batch variability of a compound like this compound:
-
Raw Material Sourcing: Differences in the starting materials or reagents used in the synthesis process can introduce variations.
-
Manufacturing Process: Minor deviations in reaction conditions such as temperature, pressure, and purification methods can alter the final product's purity and impurity profile.[2]
-
Storage and Handling: Inconsistent storage conditions (temperature, humidity, light exposure) can lead to degradation of the compound over time.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the use of this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent Biological Activity | Purity Variations: Different batches may contain varying levels of impurities that can have their own biological effects or interfere with the activity of this compound.[3] | 1. Purity Verification: Perform High-Performance Liquid Chromatography (HPLC) analysis on each new batch to confirm purity. 2. Dose-Response Curve: Generate a full dose-response curve for each new batch to identify any shifts in potency (e.g., EC50/IC50).[3] |
| Presence of Isomers: Isomeric impurities, which are structurally similar but may have different biological activities, can be present.[3] | 1. Chiral Chromatography: If stereoisomers are suspected, use a chiral HPLC column for separation and quantification. 2. NMR Spectroscopy: Use Nuclear Magnetic Resonance (NMR) to confirm the stereochemistry of the compound. | |
| Poor Solubility | Incorrect Solvent: The compound may not be fully dissolving in the chosen solvent, leading to a lower effective concentration. | 1. Solvent Optimization: Test a range of research-grade solvents (e.g., DMSO, ethanol, DMF) to find the optimal one for your experimental concentration. 2. Sonication: Use a sonicator to aid in the dissolution of the compound. |
| Unexpected Peaks in HPLC/LC-MS | Contamination: The sample or solvent may be contaminated. | 1. Run a Blank: Analyze the solvent alone to check for contamination. 2. Prepare a Fresh Sample: Prepare a new sample from the solid compound and re-inject. |
| Degradation: The compound may have degraded due to improper storage or handling. | 1. Check Storage Conditions: Ensure the compound has been stored as recommended. 2. Use a Fresh Batch: If degradation is suspected, use a new, unopened batch of the compound. |
Batch Comparison Data
When a new batch of this compound is received, it is crucial to perform in-house quality control. The following table provides an example of how to compare key parameters across different batches.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 99.5 | 98.2 | 99.6 | > 98.0% |
| Major Impurity (%) | 0.3 | 1.1 | 0.2 | < 1.0% |
| Identity (LC-MS) | Consistent | Consistent | Consistent | Matches Reference |
| Biological Activity (IC50, µM) | 1.2 | 2.5 | 1.3 | 1.0 - 1.5 µM |
Experimental Protocols
Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. This method should be optimized for your specific HPLC system.
1. Materials:
-
This compound (reference standard and test batches)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with UV detector
-
C18 analytical column
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Degas both mobile phases before use.
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound reference standard in a suitable solvent (e.g., DMSO).
-
Prepare 1 mg/mL solutions of each new batch of this compound in the same solvent.
-
Dilute the stock solutions to a final concentration of 10 µg/mL with the mobile phase.
4. HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
5. Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity of each batch as the percentage of the main peak area relative to the total peak area.
-
Compare the chromatograms of the new batches to the reference standard to identify any new or significantly different impurity peaks.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hypothetical signaling pathway affected by this compound and a potential impurity.
References
Technical Support Center: Optimizing Incubation Time for DC_517 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for experiments involving DC_517, a novel and selective MEK1/2 inhibitor.[][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in cell viability assays?
For initial screening in cell viability assays like MTT, MTS, or WST-1, a 24-hour incubation period with this compound is a common starting point. However, the optimal time can vary significantly depending on the cell line's doubling time and metabolic rate.[3] It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate incubation time for your specific experimental model.[3]
Q2: How does incubation time with this compound affect IC50 values?
The half-maximal inhibitory concentration (IC50) of this compound can be time-dependent. Generally, longer incubation times may result in lower IC50 values as the compound has more time to exert its anti-proliferative effects.[3] Establishing a consistent incubation time across all experiments is crucial for ensuring the comparability and reproducibility of your results. For many anti-proliferative compounds, a 72-hour incubation is often used to observe the maximum effect.
Q3: For studying the effect of this compound on MAPK/ERK pathway signaling, what is the optimal incubation period?
The inhibition of signaling pathways, such as the MAPK/ERK cascade, by small molecule inhibitors can occur rapidly. To capture the primary effect of this compound on the phosphorylation of MEK1/2 and its downstream target ERK1/2, short incubation times are recommended. A time-course experiment with short intervals (e.g., 0, 15, 30, 60, 120 minutes) is advisable to pinpoint the optimal time for observing maximal inhibition of ERK1/2 phosphorylation.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Results Between Replicates
High variability in cell viability assays can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique to minimize well-to-well variation. |
| "Edge Effect" in Multi-well Plates | Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS) or media. |
| Cell Health and Passage Number | Use cells that are in a consistent and optimal passage number range. Unhealthy or senescent cells can exhibit altered sensitivity to treatments. |
| Inconsistent Incubation Conditions | Ensure stable temperature, humidity, and CO2 levels in your incubator, as fluctuations can impact cell growth and drug efficacy. |
Issue 2: No Significant Effect of this compound Observed on Cell Viability
If this compound does not appear to affect cell viability, consider the following factors.
| Potential Cause | Troubleshooting Step |
| Incubation Time is Too Short | The effect of this compound on cell proliferation may not be apparent after a short incubation. Extend the incubation time (e.g., up to 72 or 96 hours) to allow for the anti-proliferative effects to manifest. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance to MEK inhibitors. Confirm the sensitivity of your cell line to other known MEK inhibitors or use a cell line known to be sensitive to MAPK/ERK pathway inhibition. |
| Suboptimal Drug Concentration | The concentrations of this compound used may be too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations to determine the effective dose for your cell line. |
Issue 3: Inconsistent Inhibition of ERK1/2 Phosphorylation
| Potential Cause | Troubleshooting Step |
| Asynchrony of Cell Cultures | For short-term signaling experiments, cell cycle asynchrony can lead to variable baseline pathway activation. Consider synchronizing the cell cycle of your cultures before treatment. |
| Timing of Cell Lysis | The timing of cell lysis after this compound treatment is critical for observing changes in protein phosphorylation. Ensure precise and consistent timing for cell harvesting and lysis across all samples to minimize variability. |
| Phosphatase Activity During Sample Preparation | Phosphatases can dephosphorylate proteins during sample preparation, leading to an underestimation of the inhibitory effect. Always use phosphatase inhibitor cocktails in your lysis buffer and keep samples on ice. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Cell Viability (MTT Assay)
This protocol is designed to determine the optimal incubation time of this compound for inhibiting cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in a complete culture medium. Add the different concentrations of this compound to the designated wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Assay: At the end of each incubation period, add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each time point and concentration.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
This protocol allows for the assessment of this compound's inhibitory effect on the MAPK/ERK signaling pathway.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound for various short time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: After treatment, immediately place the plates on ice and wash the cells with ice-cold PBS. Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with a 2x SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.
-
Gel Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the extent of inhibition.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Workflow for determining the optimal incubation time of this compound in a cell viability assay.
Caption: A logical flowchart for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Overcoming Resistance to DC_517 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the non-nucleoside DNA methyltransferase 1 (DNMT1) inhibitor, DC_517, in cancer cells.
FAQs: Understanding and Investigating this compound Resistance
Q1: What is this compound and what is its mechanism of action?
This compound is a non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1)[1]. Unlike nucleoside analog inhibitors such as decitabine (B1684300) and azacitidine, which are incorporated into DNA and lead to the degradation of DNMTs, non-nucleoside inhibitors like this compound directly bind to the DNMT1 enzyme, preventing it from methylating DNA[2][3]. This inhibition can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation, thereby impeding cancer cell proliferation[1][4].
Q2: What are the potential mechanisms by which cancer cells can develop resistance to this compound?
While specific research on resistance to this compound is limited, based on mechanisms of resistance to other DNMT inhibitors and targeted therapies, potential mechanisms include:
-
Target Overexpression or Mutation: Increased expression of DNMT1 could potentially sequester the inhibitor, requiring higher concentrations for a therapeutic effect. Mutations in the this compound binding site on DNMT1 could also prevent effective inhibition.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to maintain their growth and survival, even when DNMT1 is inhibited. Pathways such as the Wnt/β-catenin and NF-κB signaling have been implicated in resistance to other therapies and are linked to epigenetic regulation[5][6].
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump drugs out of the cell, reducing the intracellular concentration of this compound and diminishing its efficacy.
-
Alterations in DNA Demethylation Machinery: Changes in the expression or activity of enzymes involved in active DNA demethylation, such as the Ten-Eleven Translocation (TET) enzymes, might compensate for DNMT1 inhibition[4]. In some contexts of DNMT1 deletion, upregulation of TET2 has been associated with resistance to DNMT inhibitors[4].
Q3: How can I develop a this compound-resistant cancer cell line in the lab?
Developing a drug-resistant cell line is a common method for studying resistance mechanisms. This typically involves continuous or pulsed exposure of a parental cancer cell line to gradually increasing concentrations of this compound over several months[7]. The emergence of a cell population that can proliferate in the presence of a high concentration of this compound indicates the development of resistance.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments investigating this compound resistance.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for this compound in parental (sensitive) cell lines. | Cell passage number is too high, leading to genetic drift and altered sensitivity. Inconsistent cell seeding density. Variability in drug preparation. | Use cells within a consistent and low passage number range. Ensure precise and consistent cell seeding for all experiments. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Failure to establish a stable this compound-resistant cell line. | The starting concentration of this compound is too high, causing excessive cell death. The incremental dose increase is too rapid. The parental cell line is inherently unable to develop resistance through the selected method. | Begin with a this compound concentration at or below the IC20 (the concentration that inhibits 20% of cell growth). Increase the drug concentration more gradually, allowing the cells more time to adapt at each step. Try a different parental cell line or a different dosing strategy (e.g., pulsed vs. continuous exposure). |
| Resistant cell line loses its resistance phenotype over time. | The selective pressure (presence of this compound) has been removed for too long. The resistance mechanism is transient. | Maintain the resistant cell line in a culture medium containing a maintenance concentration of this compound. Regularly verify the IC50 of the resistant line to ensure the phenotype is stable. Cryopreserve validated resistant cells at low passage numbers. |
| No significant difference in DNMT1 expression or sequence between sensitive and resistant cells. | The resistance mechanism is not due to alterations in the drug target itself. | Investigate alternative mechanisms such as the activation of bypass signaling pathways (e.g., PI3K/Akt, MAPK) or increased drug efflux via ABC transporters. |
| Difficulty in identifying interacting proteins with DNMT1 in resistant cells via co-immunoprecipitation (Co-IP). | The antibody for IP is not effective. Lysis buffer conditions are too harsh and disrupt protein-protein interactions. The interacting protein is of low abundance. | Use a Co-IP validated antibody. Optimize the lysis buffer by adjusting detergent and salt concentrations to be less stringent. Increase the amount of starting cell lysate for the Co-IP. |
Experimental Protocols
Development of a this compound-Resistant Cell Line
This protocol outlines a general procedure for generating a drug-resistant cancer cell line through continuous exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitoring and Maintenance: At each concentration, monitor cell morphology and proliferation. Allow the cells to reach approximately 80% confluency before passaging.
-
Validation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the developing cell line. A significant increase in the IC50 compared to the parental line indicates the development of resistance.
-
Cryopreservation: At various stages of resistance development, cryopreserve vials of the cells for future experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Parental and this compound-resistant cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of Sorenson's glycine (B1666218) buffer and SDS)
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include DMSO-treated wells as a vehicle control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the dose-response curves and determine the IC50 values for both parental and resistant cell lines.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in cell lysates.
Materials:
-
Parental and this compound-resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against DNMT1, p-Akt, β-catenin, ABC transporters)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
Co-IP is used to identify proteins that interact with a protein of interest (e.g., DNMT1).
Materials:
-
Cell lysates from parental and resistant cells
-
IP lysis buffer
-
Primary antibody against the protein of interest (e.g., DNMT1)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
Procedure:
-
Pre-clearing Lysate (Optional): Incubate the cell lysate with beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody.
-
Complex Capture: Add the protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| HCT116 | 1.5 | 15.2 | 10.1 |
| A549 | 2.3 | 25.8 | 11.2 |
| MCF-7 | 1.9 | 18.5 | 9.7 |
Note: These are example values and will vary depending on the cell line and experimental conditions.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Acquired resistance to EGFR-TKIs in NSCLC mediates epigenetic downregulation of MUC17 by facilitating NF-κB activity via UHRF1/DNMT1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA methyltransferase 1 by RNA interference reverses epithelial-mesenchymal transition in highly metastatic 95D lung cancer cells by inhibiting the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Resistant Cells | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of DC_517 and Decitabine in Colon Cancer Cells
In the landscape of epigenetic therapies for colon cancer, DNA methyltransferase (DNMT) inhibitors represent a promising avenue of investigation. This guide provides a detailed comparison of two such inhibitors: decitabine (B1684300), a well-established nucleoside analog, and DC_517, a more recently explored non-nucleoside compound. The following sections objectively present their mechanisms of action, effects on colon cancer cells, and the experimental protocols used to evaluate their efficacy, supported by available data.
Mechanism of Action
Decitabine , a hypomethylating agent, is a nucleoside analog of 2'-deoxycytidine.[1][2] Upon incorporation into DNA, it covalently traps DNMT enzymes, particularly DNMT1, leading to their degradation and a subsequent reduction in DNA methylation levels.[1][2] This process reactivates tumor suppressor genes that were silenced by hypermethylation, a common epigenetic alteration in colorectal cancer.[3][4] Decitabine's anti-cancer effects are dose-dependent; at lower doses, it primarily induces gene reactivation and cell differentiation, while at higher doses, it exhibits cytotoxic effects.
This compound is characterized as a non-nucleoside inhibitor of DNMT1. Unlike nucleoside analogs such as decitabine, non-nucleoside inhibitors are not incorporated into the DNA. Instead, they are believed to directly bind to the DNMT1 enzyme, interfering with its catalytic activity. This direct inhibition prevents the transfer of methyl groups to DNA, leading to a decrease in DNA methylation. The specific interactions and the full extent of this compound's mechanism of action in colon cancer cells are still under investigation.
Performance in Colon Cancer Cells: A Comparative Overview
Direct comparative studies between this compound and decitabine in colon cancer cells are limited in the currently available scientific literature. However, individual studies on each compound provide insights into their potential efficacy.
Effects on Cell Viability
Decitabine has been shown to inhibit the proliferation and reduce the viability of various colon cancer cell lines, including SW1116, LOVO, HCT-116, HT-29, and SW480.[4][5][6] The inhibitory effects are typically dose- and time-dependent. For instance, in one study, decitabine alone showed a concentration-dependent inhibition of cell viability in SW1116 and LOVO cells.[7] Another study demonstrated that decitabine inhibited the growth of HCT-116, SW480, and SW620 colon cancer cells.[6]
This compound has also demonstrated the ability to inhibit the viability of colon cancer cells. One study showed that this compound inhibited the viability of HCT116 cells in a concentration- and time-dependent manner.[8] However, comprehensive data across a wider range of colon cancer cell lines and detailed dose-response curves are not as extensively documented as for decitabine.
| Compound | Cell Line | Effect on Viability | Citation |
| Decitabine | SW1116, LOVO | Concentration-dependent inhibition | [7] |
| HCT-116, SW480, SW620 | Inhibition of proliferation | [6] | |
| HCT-116 | Reduced clonogenic survival | [9] | |
| This compound | HCT116 | Concentration- and time-dependent inhibition | [8] |
Table 1. Summary of Cell Viability Data for Decitabine and this compound in Colon Cancer Cells.
Induction of Apoptosis
Decitabine is known to induce apoptosis in colon cancer cells. This is often observed in combination with other therapeutic agents. For example, decitabine synergistically enhances gefitinib-induced apoptosis in SW1116 and LOVO cells. It has also been shown to cooperate with vorinostat (B1683920) to sensitize colon carcinoma cells to FasL-induced apoptosis. The apoptotic mechanism involves the modulation of key signaling pathways, including the AKT/mTOR pathway, and the regulation of pro-apoptotic and anti-apoptotic proteins.
Information regarding the specific effects of This compound on apoptosis in colon cancer cells is not yet widely available in published literature. Further studies are required to elucidate its role in inducing programmed cell death in this context.
| Compound | Cell Line | Effect on Apoptosis | Key Findings | Citation |
| Decitabine | SW1116, LOVO | Synergistic induction with gefitinib | Involvement of mitochondrial-mediated pathway | |
| Metastatic Colon Carcinoma Cells | Sensitization to FasL-induced apoptosis (with vorinostat) | Upregulation of Fas expression | ||
| HCT-116, SW480, SW620 | Increased apoptosis rate | - | [6] |
Table 2. Summary of Apoptosis Data for Decitabine in Colon Cancer Cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of DNMT inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of Action of Nucleoside and Non-Nucleoside DNMT Inhibitors.
Caption: Experimental Workflow for Evaluating DNMT Inhibitors in Colon Cancer Cells.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate colon cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or decitabine for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat colon cancer cells with the desired concentrations of this compound or decitabine for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
DNA Methylation Analysis (Pyrosequencing)
-
DNA Extraction: Isolate genomic DNA from treated and control colon cancer cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target gene promoter regions using PCR with biotinylated primers.
-
Pyrosequencing: Perform pyrosequencing on the PCR products. The sequencing reaction quantitatively measures the C/T ratio at specific CpG sites, which corresponds to the methylation level.
-
Data Analysis: Analyze the pyrograms to determine the percentage of methylation at each CpG site.
Western Blotting for Apoptosis-Related Proteins
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
Decitabine is a well-characterized DNMT inhibitor with proven efficacy in reducing viability and inducing apoptosis in various colon cancer cell lines through DNA hypomethylation. In contrast, this compound is a newer, non-nucleoside DNMT1 inhibitor whose anti-cancer effects in colon cancer are less documented. While initial findings suggest this compound can inhibit colon cancer cell viability, a comprehensive understanding of its mechanism and a direct comparison of its potency against decitabine require further investigation. The experimental protocols provided herein offer a standardized framework for future studies aimed at elucidating the therapeutic potential of this compound and other novel DNMT inhibitors in the context of colorectal cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Methyltransferase Inhibitors Improve the Effect of Chemotherapeutic Agents in SW48 and HT-29 Colorectal Cancer Cells | PLOS One [journals.plos.org]
- 5. Combination of Gefitinib and DNA Methylation Inhibitor Decitabine Exerts Synergistic Anti-Cancer Activity in Colon Cancer Cells | PLOS One [journals.plos.org]
- 6. dovepress.com [dovepress.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. elearning.unite.it [elearning.unite.it]
A Comparative Guide to DC_517 and Other Non-Nucleoside DNMT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DC_517 with other notable non-nucleoside DNA methyltransferase 1 (DNMT1) inhibitors. The information presented herein is curated from publicly available experimental data to assist researchers in making informed decisions for their scientific investigations.
Introduction to DNMT1 and Non-Nucleoside Inhibitors
DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. Aberrant DNMT1 activity is frequently observed in various cancers, leading to the silencing of tumor suppressor genes. Consequently, DNMT1 has emerged as a promising target for cancer therapy.
Non-nucleoside DNMT1 inhibitors represent a class of small molecules that do not mimic the natural substrate of DNMT1, S-adenosylmethionine (SAM), or the cytosine base. These inhibitors offer potential advantages over nucleoside analogs, such as improved stability and reduced incorporation into DNA, which may lead to a better safety profile. This guide focuses on this compound and compares its performance with other well-characterized non-nucleoside DNMT1 inhibitors.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and other selected non-nucleoside DNMT1 inhibitors.
Table 1: In Vitro Potency and Binding Affinity
| Inhibitor | DNMT1 IC50 | DNMT1 K_d | Selectivity Notes |
| This compound | 1.7 µM[1][2] | 0.91 µM[1][2] | Selective for DNMT1. |
| DC-05 | 10.3 µM[3][4] | 1.09 µM[3][4] | 3.6-fold selective over PRMT1 and >15-fold over DNMT3A, DNMT3B, G9a, SUV39H1, MLL1, SET7/9[5]. |
| GSK3685032 | 0.036 µM (36 nM)[6][7][8][9] | - | >2,500-fold selective over DNMT3A/3L and DNMT3B/3L[7][8][10]. |
| RG108 | 115 nM[11][12][13][14] | - | Blocks the DNMTs active site[12][14]. |
| SGI-1027 | 6 µM[15] or 12.5 µM[16][17] | - | Also inhibits DNMT3A (IC50 = 8 µM) and DNMT3B (IC50 = 7.5 µM)[15][16][17][18]. |
Table 2: Cellular Activity
| Inhibitor | Cell Line(s) | Observed Effect(s) |
| This compound | HCT116, Capan-1 | Potently inhibits proliferation[1]. Induces apoptosis in HCT116 cells[1]. |
| GSK3685032 | Hematologic cancer cell lines | Potent anti-proliferative effect with a median growth IC50 of 0.64 µM[8]. Induces DNA hypomethylation and gene activation[6][7]. |
| RG108 | Eca-109, TE-1 (esophageal cancer) | Inhibited cell proliferation in a dose- and time-dependent manner[19]. |
| SGI-1027 | Various human cancer cell lines | Induces selective degradation of DNMT1[15]. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize DNMT1 inhibitors.
DNMT1 Enzymatic Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified DNMT1.
Materials:
-
Purified recombinant DNMT1 enzyme
-
Hemimethylated DNA substrate
-
S-adenosyl-L-methionine (SAM or AdoMet), often radiolabeled (e.g., [³H]-SAM)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
Scintillation cocktail (if using radiolabeled SAM)
-
Filter paper (e.g., DE-81 ion exchange)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified DNMT1 enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding the hemimethylated DNA substrate and radiolabeled SAM.
-
Incubate the reaction at 37°C for a specific time (e.g., 60-90 minutes)[20].
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
Spot the reaction mixture onto filter paper.
-
Wash the filter paper to remove unincorporated radiolabeled SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Note: Non-radioactive methods, such as those using fluorescence or colorimetric readouts, are also available and follow a similar principle of detecting the methylated product[21][22][23].
Cellular Proliferation Assay
This assay assesses the effect of a DNMT1 inhibitor on the growth of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
96-well cell culture plates
-
Reagent for measuring cell viability (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours)[1].
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Visualizing Pathways and Workflows
Diagrams illustrating key biological pathways and experimental procedures can aid in understanding the context and application of these inhibitors.
Caption: Simplified signaling pathways influencing DNMT1 expression and function in cancer.
Caption: General experimental workflow for the discovery and validation of novel DNMT1 inhibitors.
Conclusion
This compound is a potent and selective non-nucleoside inhibitor of DNMT1. When compared to other inhibitors in its class, it demonstrates micromolar efficacy. The landscape of non-nucleoside DNMT1 inhibitors is diverse, with compounds like GSK3685032 showing significantly higher potency in the nanomolar range. The choice of inhibitor for a particular research application will depend on the desired potency, selectivity profile, and the specific cellular context being investigated. This guide provides a foundational dataset to aid in this selection process. Further experimental validation is recommended to confirm the activities of these compounds in specific assay systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. DC_05 (DC-05) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. GSK3685032 | DNMT1 Inhibitor| transcriptional activation | TargetMol [targetmol.com]
- 10. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RG 108, non-nucleoside DNA methyltransferase inhibitor (DNMT) (CAS 48208-26-0) | Abcam [abcam.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. stemcell.com [stemcell.com]
- 14. medkoo.com [medkoo.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. SGI-1027 | CAS:1020149-73-8 | DNMT inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 18. SGI-1027 | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 19. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abcam.com [abcam.com]
- 21. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
- 22. epigentek.com [epigentek.com]
- 23. epigentek.com [epigentek.com]
DC_517: A Comparative Guide to its DNMT1 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profile of DC_517, a non-nucleoside DNA methyltransferase (DNMT) inhibitor. It is intended to offer an objective comparison based on available experimental data to aid in research and drug development decisions.
Abstract
This compound is a potent inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division.[1] Aberrant DNMT1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound has been identified as a non-nucleoside inhibitor with significant selectivity for DNMT1 over other S-adenosyl-L-methionine (SAM)-dependent methyltransferases. This guide summarizes the known quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes the experimental workflow and the DNMT1 signaling pathway.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data for the inhibitory activity of this compound against human DNMT1.
| Target | IC50 | Kd | Selectivity Notes |
| DNMT1 | 1.7 µM | 0.91 µM | Reported to have significant selectivity toward other S-adenosyl-L-methionine (SAM)-dependent protein methyltransferases.[1] |
| DNMT3A | Data not publicly available | Data not publicly available | - |
| DNMT3B | Data not publicly available | Data not publicly available | - |
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory activity and selectivity of a non-nucleoside DNMT inhibitor like this compound. This protocol is based on commercially available DNMT activity assay kits.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against human recombinant DNMT1, DNMT3A, and DNMT3B.
Materials:
-
Human recombinant DNMT1, DNMT3A, and DNMT3B enzymes
-
DNMT substrate (e.g., poly(dI-dC))
-
S-adenosyl-L-methionine (SAM), the methyl donor
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
Detection antibody specific for 5-methylcytosine (B146107) (5-mC)
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., sulfuric acid)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Dilute the DNMT enzymes and substrate to their optimal concentrations in assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup: To each well of a 96-well plate, add the assay buffer, DNMT enzyme, and the test compound at various concentrations.
-
Initiation of Methylation: Start the methylation reaction by adding SAM to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours) to allow for DNA methylation.
-
Detection of Methylation:
-
Wash the wells to remove unreacted components.
-
Add the 5-mC specific primary antibody to each well and incubate.
-
Wash the wells and add the enzyme-conjugated secondary antibody. Incubate.
-
Wash the wells and add the reporter enzyme substrate.
-
-
Measurement: Stop the reaction with a stop solution and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Plot the percentage of DNMT activity against the logarithm of the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in DNMT activity.
-
Selectivity Determination: Repeat the assay for DNMT3A and DNMT3B to determine the IC50 values for these enzymes. The selectivity is expressed as the ratio of IC50 (DNMT3A or DNMT3B) / IC50 (DNMT1).
Mandatory Visualization
Experimental Workflow for DNMT Inhibitor Selectivity Profiling
Caption: Workflow for determining the IC50 and selectivity of this compound.
Simplified DNMT1 Signaling Pathway and Inhibition
Caption: Inhibition of DNMT1 by this compound leads to tumor suppressor gene reactivation.
References
Validating the Anti-Tumor Efficacy of DC_517: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of available preclinical data provides a comparative analysis of DC_517, a novel non-nucleoside DNA methyltransferase 1 (DNMT1) inhibitor, against other established DNMT inhibitors. This guide synthesizes experimental findings to validate the anti-tumor effects of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to this compound and DNA Methyltransferase Inhibition
This compound is a potent and selective inhibitor of DNMT1, an enzyme crucial for maintaining DNA methylation patterns. In cancer, aberrant hypermethylation of tumor suppressor genes leads to their silencing and contributes to tumorigenesis. DNMT inhibitors like this compound aim to reverse this process, leading to the re-expression of these critical genes and subsequent inhibition of cancer cell growth. Unlike nucleoside analogs such as decitabine (B1684300) and azacitidine, which are incorporated into DNA, this compound is a non-nucleoside inhibitor that directly targets the enzyme.
Comparative In Vitro Efficacy
To objectively assess the anti-tumor potential of this compound, its performance was compared with other known DNMT inhibitors in the human colorectal carcinoma cell line, HCT-116. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was a key metric for comparison.
| Compound | Target(s) | IC50 in HCT-116 Cells (µM) | Citation(s) |
| This compound | DNMT1 | Data not available in a direct comparative study | |
| Decitabine | DNMTs | ~0.1 - 1.0 | [1] |
| Azacitidine | DNMTs | ~2.0 - 5.6 | [2][3] |
| RG108 | DNMTs | Not explicitly cytotoxic at 10 µM | [4] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a synthesis from multiple sources. A direct head-to-head comparison of all four compounds in a single study is not currently available in the public domain. RG108 is noted for its ability to demethylate DNA with low cytotoxicity.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which anti-cancer agents exert their effects is through the induction of programmed cell death, or apoptosis. Studies have investigated the pro-apoptotic effects of various DNMT inhibitors in HCT-116 cells.
| Compound | Apoptosis Induction in HCT-116 Cells | Citation(s) |
| This compound | Induces apoptosis | [5] |
| Decitabine | Induces apoptosis; increases the sub-G1 fraction | [6] |
| Azacitidine | Induces apoptosis; increases Annexin V positive cells | [7][8] |
| RG108 | Primarily cytostatic, with minimal apoptosis induction at effective demethylating concentrations | [4] |
Signaling Pathways and Experimental Workflows
The anti-tumor effects of DNMT inhibitors are mediated through complex signaling pathways. The diagrams below illustrate the general mechanism of action and a typical experimental workflow for evaluating these compounds.
Caption: General Signaling Pathway of DNMT Inhibition.
Caption: Experimental Workflow for In Vitro Analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited.
Cell Proliferation (MTT) Assay
-
Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or other DNMT inhibitors for a specified period, typically 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability relative to untreated controls and to determine the IC50 value.[9][10]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: HCT-116 cells are treated with the compounds of interest for a predetermined duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V (e.g., FITC) and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[11][12][13][14]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., HCT-116) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound or other compounds are administered through an appropriate route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry, can be performed to assess markers of proliferation and apoptosis.[15][16][17]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Azacytidine and Decitabine Induce Gene-Specific and Non-Random DNA Demethylation in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. doxorubicin-inhibits-dnmt1-resulting-in-conditional-apoptosis - Ask this paper | Bohrium [bohrium.com]
- 5. scispace.com [scispace.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In vitro characterization of human DNA Methyltransferase inhibitors on HCT-116 colorectal cancer cells - American Chemical Society [acs.digitellinc.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of DNMT Inhibitors: DC_517 vs. SGI-1027
A Head-to-Head Examination of Two Key Epigenetic Modulators for Researchers and Drug Development Professionals
In the landscape of epigenetic research and cancer therapeutics, DNA methyltransferase (DNMT) inhibitors have emerged as a promising class of molecules. This guide provides a detailed comparative analysis of two non-nucleoside DNMT inhibitors, DC_517 and SGI-1027, summarizing their biochemical activity, cellular effects, and mechanisms of action based on published experimental data.
Biochemical Potency and Selectivity
A critical differentiator between this compound and SGI-1027 lies in their inhibitory activity and selectivity against the major DNMT enzymes: DNMT1, DNMT3A, and DNMT3B.
SGI-1027 demonstrates broad-spectrum activity, inhibiting all three major DNMTs with comparable potency. In cell-free assays using poly(dI-dC) as a substrate, the IC50 values for SGI-1027 are in the low micromolar range for DNMT1, DNMT3A, and DNMT3B.[1][2] This compound acts by competing with the methyl donor S-adenosylmethionine (SAM).[1]
In contrast, this compound is characterized as a selective inhibitor of DNMT1.[3] While its IC50 and dissociation constant (Kd) for DNMT1 are 1.7 µM and 0.91 µM, respectively, its analogue, DC-05, exhibits poor activity against DNMT3A and DNMT3B (IC50 > 200 µM), suggesting a selective profile for this class of carbazole-based inhibitors.[3]
| Inhibitor | Target | IC50 | Kd | Substrate |
| This compound | DNMT1 | 1.7 µM | 0.91 µM | Not specified |
| SGI-1027 | DNMT1 | 6 - 12.5 µM | Not reported | poly(dI-dC) / hemimethylated DNA |
| DNMT3A | 8 µM | Not reported | poly(dI-dC) | |
| DNMT3B | 7.5 µM | Not reported | poly(dI-dC) |
Cellular Activity and Mechanism of Action
Both this compound and SGI-1027 have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis. However, their underlying mechanisms of action at the cellular level show distinct features.
SGI-1027 exerts its cellular effects through a dual mechanism. Firstly, it directly inhibits the enzymatic activity of DNMTs.[1] Secondly, and notably, treatment with SGI-1027 leads to the selective degradation of the DNMT1 protein via the proteasomal pathway, with minimal to no effect on the levels of DNMT3A and DNMT3B proteins.[1] This degradation of DNMT1 is a rapid event, observed as early as 6 hours post-treatment.[1] The induction of apoptosis by SGI-1027 has been observed in various cancer cell lines, including the human hepatocellular carcinoma cell line Huh7, where it was shown to occur through the mitochondrial-mediated pathway, involving the downregulation of Bcl-2 and upregulation of BAX.[4]
This compound has been shown to potently inhibit the proliferation of human colon cancer (HCT116) and pancreatic adenocarcinoma (Capan-1) cells. Furthermore, it induces apoptotic cell death in HCT116 cells in a dose-dependent manner. The precise signaling pathway leading to apoptosis for this compound is not as extensively detailed in the available literature.
| Inhibitor | Cell Line | Effect |
| This compound | HCT116 (Colon Cancer) | Inhibition of proliferation, Induction of apoptosis |
| Capan-1 (Pancreatic Cancer) | Inhibition of proliferation | |
| SGI-1027 | RKO, HCT116 (Colon Cancer) | DNMT1 degradation, Demethylation and re-expression of tumor suppressor genes |
| Huh7 (Hepatocellular Carcinoma) | Inhibition of cell viability, Induction of apoptosis via mitochondrial pathway |
Experimental Protocols
DNMT Inhibition Assay (for SGI-1027)
The DNA methyltransferase activity is assessed by measuring the incorporation of a tritiated methyl group from S-adenosyl-L-methionine ([³H]SAM) into a DNA substrate.
-
Reaction Mixture: A total volume of 50 µL containing recombinant DNMT enzyme (DNMT1, DNMT3A, or DNMT3B), a DNA substrate (e.g., poly(dI-dC)), and [³H]SAM in an appropriate assay buffer.
-
Inhibitor Addition: Varying concentrations of SGI-1027 are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour).
-
Termination and Scintillation Counting: The reaction is stopped, and the amount of incorporated radioactivity is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
DNMT1 Inhibition Assay (for this compound)
A brief description of the assay used for this compound is as follows:
-
Reaction: Purified mouse DNMT1 is incubated with this compound and S-adenosylmethionine (AdoMet) in a DNMT assay buffer.
-
Incubation: The reaction is carried out at 37°C for 2 hours.
-
Detection: The activity is measured using a capture and detection antibody system, with absorbance read at 450 nm on a microplate reader.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for SGI-1027.
Caption: Mechanism of action for this compound.
Caption: Comparative experimental workflow.
References
- 1. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Carbazole-Based DNMT1 Inhibitors
In the landscape of epigenetic drug discovery, DNA methyltransferase 1 (DNMT1) has emerged as a critical target for cancer therapy. The development of non-nucleoside inhibitors offers a promising avenue to circumvent the toxicity associated with traditional nucleoside analogs. Among these, carbazole-based compounds have demonstrated significant potential as potent and selective DNMT1 inhibitors. This guide provides a head-to-head comparison of novel carbazole (B46965) derivatives, presenting key experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in this field.
Quantitative Comparison of Inhibitory Potency
A recent study focused on the design and synthesis of new carbazole derivatives, leading to the identification of several potent DNMT1 inhibitors. The inhibitory activities of these novel compounds were directly compared with previously identified carbazole inhibitors, DC_05 and DC_517. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, were determined using a radioactive methylation assay.[1][2]
| Compound | DNMT1 IC50 (µM) |
| WK-23 | 5.0[1][3][4] |
| WK-22 | 4.9 |
| This compound | 2.3 |
| WK-1 | 28 |
| WK-12 | 17 |
Table 1: Comparison of the in vitro inhibitory activity of novel carbazole derivatives against human DNMT1. Lower IC50 values indicate higher potency.
Notably, compounds WK-22 and WK-23 exhibited inhibitory activity comparable to the established inhibitor this compound. Further structure-activity relationship (SAR) studies revealed that substitutions at specific positions of the carbazole scaffold significantly influence their inhibitory potential.
Cellular Activity and Pharmacokinetics
Beyond enzymatic inhibition, the cellular effects of these compounds are crucial for their therapeutic potential. In cell viability assays, WK-23 demonstrated a stronger concentration- and time-dependent inhibition of HCT116 and A549 cancer cell viability compared to this compound. Furthermore, pharmacokinetic studies of WK-23 revealed satisfactory oral bioavailability and a favorable elimination half-life, highlighting its potential for further development as an anti-tumor agent.
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are provided below.
DNMT1 Inhibition Assay (Radioactive Methylation Assay)
This assay quantitatively measures the inhibitory effect of the compounds on the methyltransferase activity of DNMT1.
-
Reaction Mixture Preparation : The reaction is initiated by incubating the DNMT1 enzyme with the test compound for a set period.
-
Substrate Addition : A reaction buffer containing the substrate (e.g., poly(dI-dC)) and a radiolabeled methyl donor, [3H] S-adenosyl-L-methionine ([3H] SAM), is added.
-
Incubation : The reaction mixture is incubated at 37°C for 60 minutes to allow for the enzymatic transfer of the methyl group.
-
Termination and Filtration : The reaction is stopped, and the mixture is transferred to a filter plate to separate the DNA from other components. The plate is washed multiple times with distilled water.
-
Scintillation Counting : The radioactivity incorporated into the DNA is measured using a liquid scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (without inhibitor). IC50 values are then determined by fitting the dose-response data to a non-linear regression curve using software such as GraphPad Prism.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of the inhibitors on the metabolic activity and viability of cancer cells.
-
Cell Seeding : Human cancer cell lines (e.g., A549 and HCT116) are seeded into 96-well plates at a specific density.
-
Compound Treatment : After 24 hours, the cells are treated with various concentrations of the carbazole inhibitors or a vehicle control (DMSO).
-
Incubation : The cells are incubated with the compounds for different time points (e.g., 24, 48, and 72 hours).
-
MTT Addition : The drug-containing medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. The plates are incubated for 4 hours.
-
Formazan (B1609692) Solubilization : The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the control, and dose-response curves are generated to determine the cytotoxic effects of the compounds.
Visualizing Mechanisms and Workflows
To further clarify the underlying biological processes and experimental procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Validating DC_517 as a Primary and Selective DNMT1 Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DC_517's performance against other DNA methyltransferase 1 (DNMT1) inhibitors, supported by experimental data and detailed protocols. This analysis serves to validate DNMT1 as the principal target of this compound.
Introduction to DNMT1 Inhibition and this compound
DNA methylation is a critical epigenetic modification that plays a pivotal role in gene regulation. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell division. Aberrant DNMT1 activity is a hallmark of various cancers, making it a prime target for therapeutic intervention. DNMT1 inhibitors are a class of drugs designed to block this enzyme, leading to the reactivation of tumor suppressor genes.
These inhibitors are broadly categorized into two classes: nucleoside analogs and non-nucleoside inhibitors. Nucleoside analogs, such as 5-azacytidine (B1684299) and decitabine, are incorporated into DNA, where they trap and lead to the degradation of DNMT1. Non-nucleoside inhibitors, on the other hand, directly bind to the enzyme to block its catalytic activity. This compound is a non-nucleoside small molecule inhibitor of DNMT1. This guide presents evidence validating DNMT1 as its primary target through biochemical and cellular assays, and compares its efficacy and mechanism to other known DNMT1 inhibitors.
Biochemical Validation of this compound as a DNMT1 Inhibitor
Biochemical assays are fundamental in determining the direct interaction and inhibitory potential of a compound against its target enzyme.
In Vitro DNMT1 Inhibition Assay
The inhibitory activity of this compound against purified human DNMT1 is a key indicator of its direct targeting. Commercially available DNMT1 inhibitor screening kits are often employed for this purpose. These assays typically utilize a DNA substrate coated on a microplate. The enzymatic reaction is initiated by adding purified DNMT1 and the methyl donor, S-adenosylmethionine (SAM). The extent of DNA methylation is then quantified using an antibody specific for 5-methylcytosine (B146107) (5mC) in an ELISA-based format.
Experimental Data Summary:
| Compound | Target | IC50 (µM) | Kd (µM) |
| This compound | DNMT1 | 1.7 [1] | 0.91 [1] |
| DC_05 | DNMT1 | 10.3 | 1.09 |
| 5-Azacytidine | DNMTs | Varies (cell-based) | - |
| Decitabine | DNMTs | Varies (cell-based) | - |
| RG108 | DNMT1 | ~0.1-0.5 | - |
| GSK3484862 | DNMT1 | ~0.004 | - |
Interpretation: The data clearly demonstrates that this compound is a potent inhibitor of DNMT1 in a cell-free system, with an IC50 value of 1.7 µM and a binding affinity (Kd) of 0.91 µM.[1] Its potency is comparable to or greater than other non-nucleoside inhibitors like DC_05.
Experimental Protocol: In Vitro DNMT1 Inhibition Assay
This protocol is adapted from commercially available ELISA-based DNMT1 inhibitor screening assay kits.
Materials:
-
Purified recombinant human DNMT1
-
DNMT1 assay buffer
-
S-adenosylmethionine (SAM)
-
DNA substrate-coated 96-well plate
-
Capture antibody (anti-5mC)
-
Detection antibody (HRP-conjugated)
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DNMT1 assay buffer.
-
Reaction Setup: To each well of the DNA substrate-coated plate, add the DNMT1 assay buffer, SAM, purified DNMT1 enzyme, and the test compound (or vehicle control).
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the enzymatic reaction to proceed.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound components.
-
Capture Antibody: Add the diluted capture antibody to each well and incubate at room temperature for 60 minutes.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the diluted detection antibody to each well and incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step.
-
Signal Development: Add the HRP substrate to each well and incubate in the dark until color develops.
-
Reaction Termination: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Workflow for In Vitro DNMT1 Inhibition Assay:
Caption: Workflow of the in vitro DNMT1 inhibition assay.
Cellular Validation of DNMT1 Target Engagement by this compound
Demonstrating that this compound engages with DNMT1 within a cellular context is crucial for its validation as a primary target.
Cellular Proliferation and Apoptosis Assays
The functional consequence of DNMT1 inhibition in cancer cells is often a reduction in cell proliferation and an induction of apoptosis. Studies have shown that this compound potently inhibits the proliferation of HCT116 (human colon cancer) and Capan-1 (human pancreatic adenocarcinoma) cells in a dose- and time-dependent manner.[1] Furthermore, this compound has been observed to induce apoptotic cell death in HCT116 cells.[1]
Comparative Cellular Activity:
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | HCT116 | Proliferation | Inhibition | Dose- and time-dependent [1] |
| This compound | Capan-1 | Proliferation | Inhibition | Dose- and time-dependent [1] |
| This compound | HCT116 | Apoptosis | Induction | Dose-dependent [1] |
| 5-Azacytidine | HCT116 | Apoptosis | Induction | p53-dependent |
| Decitabine | Various | Proliferation | Inhibition | Potent antiproliferative effects |
Experimental Protocol: Cellular Proliferation Assay (MTT Assay)
Materials:
-
HCT116 or Capan-1 cells
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control inhibitors for 24, 48, and 72 hours.
-
MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and generate dose-response curves.
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound and control inhibitors
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Signaling Pathway of DNMT1 Inhibition Leading to Apoptosis:
Caption: Inhibition of DNMT1 by this compound leads to apoptosis.
Comparison with Alternative DNMT1 Inhibitors
A direct comparison with established DNMT1 inhibitors is essential to understand the unique properties of this compound.
| Feature | This compound | 5-Azacytidine / Decitabine | RG108 |
| Class | Non-nucleoside | Nucleoside analog | Non-nucleoside |
| Mechanism | Direct, reversible binding to the catalytic site | Incorporation into DNA, covalent trapping of DNMT1 | Binds to the catalytic site |
| Selectivity | Reported to be selective for DNMT1 | Affects all DNMTs that interact with DNA | Selective for DNMT1 |
| Cellular Effects | Induces apoptosis and inhibits proliferation[1] | Cytotoxic, induces apoptosis and cell cycle arrest | Reactivates silenced genes |
| Advantages | Does not incorporate into DNA, potentially lower genotoxicity | Clinically approved and well-characterized | Specific for DNMT1 |
| Limitations | Preclinical stage | Genotoxicity, chemical instability | Lower potency than some newer inhibitors |
Conclusion
The available biochemical and cellular data strongly support the validation of DNMT1 as the primary target of this compound. Its ability to directly inhibit DNMT1 in vitro, coupled with its cellular effects on proliferation and apoptosis in cancer cell lines, provides a solid foundation for its mechanism of action. As a non-nucleoside inhibitor, this compound offers a distinct mechanistic profile compared to clinically used nucleoside analogs, potentially with a more favorable safety profile due to its non-incorporation into DNA. Further comparative studies, including head-to-head dose-response analyses and selectivity profiling against other methyltransferases, will be crucial in fully elucidating the therapeutic potential of this compound as a selective DNMT1 inhibitor. This guide provides the foundational evidence and experimental framework for such ongoing and future investigations.
References
Unraveling the Cellular Response: A Comparative Guide to DNMT Inhibitor Activity Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the differential activity of therapeutic compounds across various cellular contexts is paramount. This guide provides a comparative analysis of the in vitro activity of prominent DNA Methyltransferase (DNMT) inhibitors, offering a cross-validation perspective on their efficacy in different cancer cell lines. While specific data for "DC_517" is not publicly available, we present a comparative landscape using well-characterized DNMT inhibitors as benchmarks.
DNA methyltransferases are crucial enzymes in the epigenetic regulation of gene expression, and their aberrant activity is a hallmark of many cancers.[1] DNMT inhibitors aim to reverse these epigenetic alterations, leading to the re-expression of tumor suppressor genes. This guide summarizes the anti-proliferative effects of key DNMT inhibitors—Decitabine, Azacitidine, and SGI-1027—across a panel of cancer cell lines, providing a baseline for evaluating novel compounds like this compound.
Comparative Efficacy of DNMT Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Decitabine, Azacitidine, and SGI-1027 in various cancer cell lines, compiled from multiple studies. These values highlight the differential sensitivity of cancer cells to these epigenetic modifiers.
| Cell Line | Cancer Type | Decitabine IC50 (µM) | Azacitidine IC50 (µM) | SGI-1027 IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 0.26[2] | 1-7 (general myeloid leukemia)[3] | - |
| HL-60 | Acute Promyelocytic Leukemia | ~0.1 (24h exposure)[4] | 1-7 (general myeloid leukemia)[3] | - |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | >2 | - | - |
| SKM-1 | Myelodysplastic Syndrome | 2.0 | 0.52 | - |
| A549 | Non-small Cell Lung Cancer | 2.5 (6-day treatment) | 4.4 (6-day treatment) | 8.9 |
| H1299 | Non-small Cell Lung Cancer | 5.1 | 1.8-10.5 (general NSCLC) | - |
| DU-145 | Prostate Cancer | >2 | - | 3.4 |
| HCT116 | Colon Cancer | - | - | ~5 (induces DNMT1 degradation) |
| U937 | Histiocytic Lymphoma | <0.05 | - | Moderate pro-apoptotic effects up to 100 µM |
| Raji | Burkitt's Lymphoma | <0.05 | - | - |
| ML-1 | Acute Myeloid Leukemia | 0.05-0.4 | - | - |
| Cama-1 | Breast Cancer | 0.05-0.4 | - | - |
Note: IC50 values can vary based on experimental conditions such as exposure time and assay method.
Experimental Protocols
To ensure reproducibility and facilitate the cross-validation of findings, detailed experimental protocols for determining cell viability and DNMT activity are provided below.
Cell Viability and IC50 Determination: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DNMT inhibitor stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the DNMT inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 96 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting software.
DNMT Activity/Inhibition Assay
This protocol is based on a colorimetric ELISA-like assay to measure the activity of DNMT enzymes.
Materials:
-
Commercially available DNMT Activity/Inhibition Assay Kit (e.g., from Abcam or EpigenTek)
-
Nuclear extracts from treated and untreated cells or purified DNMT enzymes
-
Microplate reader
Procedure:
-
Assay Setup: Follow the kit manufacturer's instructions for preparing buffers and reagents. The assay typically involves a DNA substrate-coated microplate.
-
Enzymatic Reaction:
-
Blank Wells: Add assay buffer and the methyl group donor, S-adenosylmethionine (SAM or AdoMet).
-
Untreated Control Wells: Add assay buffer, diluted AdoMet, and the nuclear extract or purified DNMT1 enzyme.
-
Inhibitor Wells: Add assay buffer, diluted AdoMet, the DNMT enzyme source, and the test inhibitor at the desired concentration.
-
-
Incubation: Cover the plate and incubate at 37°C for 60-120 minutes to allow the DNMT enzymes to methylate the DNA substrate.
-
Detection:
-
Wash the wells to remove unbound components.
-
Add a capture antibody that specifically recognizes 5-methylcytosine, the product of the enzymatic reaction. Incubate for 60 minutes.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP). Incubate for 30 minutes.
-
Wash the wells and add the developing solution. Monitor the color development.
-
-
Absorbance Measurement and Analysis:
-
Add a stop solution to terminate the reaction.
-
Read the absorbance on a microplate reader at 450 nm.
-
Calculate the DNMT activity or inhibition based on the absorbance values, following the formula provided in the kit's manual.
-
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams were generated using Graphviz.
References
- 1. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling DC_517
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of DC_517, a DNA methyltransferase 1 (DNMT1) inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent to handle it with a high degree of caution, similar to other potent, biologically active small molecules. The following PPE is mandatory when handling this compound in solid form or in solution.
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene). |
| Eye Protection | Use safety glasses with side shields or safety goggles. |
| Body Protection | A standard laboratory coat is required. |
| Respiratory | Not generally required when handling in a well-ventilated area. If weighing the solid compound outside of a chemical fume hood, a dust mask is recommended to avoid inhalation. |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step process for safely handling this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage of Solid Compound: Store the solid form of this compound in a tightly sealed container at -20°C for long-term storage.
-
Storage of Stock Solutions: this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO). Store stock solutions in tightly sealed vials at -20°C or -80°C to maintain stability.
Preparation of Solutions
-
Work Area: All handling of solid this compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation risk.
-
Weighing: When weighing the solid compound, use a dedicated, clean weighing boat and spatula.
-
Dissolving: To prepare a stock solution, slowly add the appropriate volume of solvent (e.g., DMSO) to the vial containing the pre-weighed this compound. Cap the vial and vortex until the solid is completely dissolved.
Experimental Use (Cell Culture)
The following is a generalized protocol for treating cells with this compound. Specific concentrations and incubation times will vary depending on the cell line and experimental design.
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution to the final desired concentration in pre-warmed cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same concentration of solvent but without this compound).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Post-Incubation Analysis: Proceed with downstream applications such as cell viability assays, protein extraction for western blotting, or RNA isolation for gene expression analysis.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Stream | Disposal Procedure |
| Solid this compound | Dispose of as chemical waste in a designated, properly labeled solid waste container. |
| This compound Stock Solution (in DMSO) | Collect in a designated, labeled hazardous waste container for organic solvents. Do not pour down the drain. |
| Contaminated Labware (pipette tips, tubes) | Dispose of in a designated solid chemical waste container. |
| Cell Culture Media Containing this compound | Aspirate the media and collect it in a designated liquid hazardous waste container. Do not pour it down the drain. Some institutional guidelines may permit the bleaching of small volumes of low-concentration media before sink disposal; however, collection as hazardous waste is the most conservative and recommended approach. |
| Contaminated PPE (gloves, etc.) | Dispose of in the regular laboratory solid waste, unless grossly contaminated, in which case it should be placed in the designated solid chemical waste container. |
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.
-
Spills: For small spills of solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as chemical waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
